(S)-2-(4-Nitrobenzamido)pentanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZBJAFCSWMKC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296919 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6758-40-3 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6758-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid (CAS Number: 6758-40-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a key chemical intermediate. While this compound is primarily utilized in the synthesis of biologically significant molecules, a thorough understanding of its properties is crucial for its effective and safe application in research and development. This document collates available data on its chemical and physical characteristics, synthesis, applications, and safety considerations.
Chemical Identity and Physical Properties
This compound, also known as N-(p-Nitrobenzoyl)-L(+)-glutamic acid, is a derivative of the non-essential amino acid L-glutamic acid.[] The presence of the p-nitrobenzoyl group significantly influences its chemical properties and reactivity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6758-40-3 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [2][3] |
| Molecular Weight | 296.23 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder | [2][3] |
| Melting Point | 117-118 °C | [2] |
| Solubility | Sparingly soluble in methanol and ethyl acetate. | [2] |
| Optical Activity | [α]²⁰₅₈₉ = -3.7° (c=0.01g/mL in Ethanol) | [2] |
| pKa (Predicted) | 3.20 ± 0.10 | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This reaction is typically carried out in an aqueous basic solution to ensure the deprotonation of the amino group of L-glutamic acid, facilitating its nucleophilic attack on the acyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[2]
Materials:
-
L-Glutamic acid
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Dichloroethane (optional, as a solvent for 4-nitrobenzoyl chloride)
Procedure:
-
Preparation of Sodium Glutamate Solution: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide. The pH of the solution should be adjusted to and maintained at approximately 8 during the reaction.[2] This deprotonates the amino group of glutamic acid, making it a more potent nucleophile.
-
Acylation Reaction: Cool the sodium glutamate solution to 0-5 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (dissolved in a suitable solvent like dichloroethane if necessary) to the cooled glutamate solution with vigorous stirring.[2] Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions. The pH of the reaction mixture should be continuously monitored and maintained at 8 by the dropwise addition of a sodium hydroxide solution.
-
Reaction Monitoring and Work-up: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by removing the organic solvent (if used).
-
Precipitation and Isolation: The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 1.[2] This protonates the carboxylic acid groups and the desired product, which is sparingly soluble in acidic aqueous solution, precipitates out.
-
Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts and other water-soluble impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Role as an intermediate in folic acid synthesis.
Biological Activity
Currently, there is limited information available on the direct biological activity or mechanism of action of this compound itself. Its significance in a biological context is primarily as a precursor to N-(p-aminobenzoyl)-L-glutamic acid, which is a fundamental building block for folates in many organisms. [4]Derivatives of glutamic acid are being explored for various therapeutic applications, including as anticancer agents and enzyme inhibitors. [5][6]
Analytical Methods
A validated, specific analytical method for the routine analysis of this compound is not widely published. However, based on its structure, High-Performance Liquid Chromatography (HPLC) with UV detection would be the most suitable technique for its quantification and purity assessment.
Recommended HPLC Method (General Approach)
-
Column: A reversed-phase C18 column is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to the acidic range) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore has strong absorbance, likely around 254 nm.
-
Quantification: Quantification can be achieved using an external standard method with a certified reference standard of this compound.
Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness. [7]
Safety, Handling, and Stability
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation. [3] Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection. [3] Stability and Storage:
-
The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. [8]* Recommended storage temperature is often at room temperature or refrigerated. [2]Long-term storage at -20°C may also be suitable. [3]* The stability of the compound in solution, especially aqueous solutions, may be limited, and fresh solutions should be prepared for analytical or experimental work. [9]
Conclusion
This compound is a valuable chemical intermediate, primarily for the synthesis of folic acid and its derivatives. While detailed experimental data on its spectroscopic properties and specific analytical methods are not extensively documented in publicly available literature, its synthesis and general properties are well-understood. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the importance of its role as a synthetic building block and outlining the necessary safety precautions for its handling. Further research to fully characterize this compound would be a valuable contribution to the scientific community.
References
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 16, 2026, from [Link]
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1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 16, 2026, from [Link]
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271–280.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 16, 2026, from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 16, 2026, from [Link]
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FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (n.d.). Retrieved January 16, 2026, from [Link]
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Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 16, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 16, 2026, from [Link]
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SIELC Technologies. (n.d.). Glutamic Acid. Retrieved January 16, 2026, from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]
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Michigan State University. (n.d.). Proton NMR Table. Retrieved January 16, 2026, from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 16, 2026, from [Link]
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NIST. (n.d.). Pentanedioic acid, 2TBDMS derivative. Retrieved January 16, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]
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FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. (n.d.). Retrieved January 16, 2026, from [Link]
- Alarcon-Barrera, J. C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4153.
- Wang, W., & Roberts, C. J. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Receveur, J. M., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127-132.
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A Novel Method for Development and Validation of the Degradation Products Analysis of N‑Carbamylglutamate with UHPLC by Using. (2024, September 17). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid: Physicochemical Properties and Characterization
Introduction
(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as N-(4-Nitrobenzoyl)-L-glutamic acid, is a derivative of the non-essential amino acid L-glutamic acid. Its structure, incorporating a nitro-substituted aromatic ring and a dicarboxylic acid moiety, imparts a unique combination of chemical properties that make it a compound of interest in various research and development domains. Notably, it serves as a key intermediate in the synthesis of folic acid and its derivatives, which are vital in numerous biological pathways.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and characterization, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings, including reaction conditions, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [2][3] |
| Molecular Weight | 296.23 g/mol | [2][3] |
| Appearance | Off-white to almost white powder/solid | [4][5][][7] |
| Melting Point | 117-118 °C | [4][5] |
| Solubility | Very soluble in water. Sparingly soluble in methanol. Slightly soluble in ethyl acetate. | [4][5][][7] |
| pKa (Predicted) | 3.20 ± 0.10 | [5] |
Expert Insight: The predicted pKa value suggests that the carboxylic acid groups are moderately acidic. This is a critical parameter for designing purification protocols, such as extraction and chromatography, as the charge state of the molecule can be manipulated by adjusting the pH of the solution. The nitro group's electron-withdrawing nature is expected to slightly increase the acidity of the carboxylic acid protons compared to unsubstituted N-benzoyl-L-glutamic acid.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This well-established method provides a reliable route to the target compound.
Experimental Protocol: Synthesis
This protocol details the synthesis of N-(4-nitrobenzoyl)-L-glutamic acid from p-nitrobenzoic acid.[1][8][9]
Step 1: Preparation of 4-Nitrobenzoyl Chloride
The first step involves the activation of 4-nitrobenzoic acid by converting it to the more reactive acyl chloride.
-
Reagents and Equipment:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend 4-nitrobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Fit the flask with a reflux condenser and heat the mixture under reflux until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator to obtain crude 4-nitrobenzoyl chloride.
-
Step 2: Acylation of L-Glutamic Acid
The newly synthesized 4-nitrobenzoyl chloride is then reacted with L-glutamic acid to form the desired product.
-
Reagents and Equipment:
-
4-Nitrobenzoyl chloride
-
L-Glutamic acid
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Beaker
-
Stirring plate and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add the 4-nitrobenzoyl chloride to the cooled solution while vigorously stirring. Maintain the pH of the solution between 8 and 9 by the dropwise addition of sodium hydroxide solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture to a pH of approximately 1-2 with hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any remaining salts.
-
Dry the product under vacuum.
-
Caption: Synthesis workflow for this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Aromatic Protons: Two doublets in the range of 8.0-8.4 ppm, corresponding to the protons on the 4-nitrophenyl ring.
-
Amide Proton (-NH-): A doublet around 8.5-9.0 ppm, coupling with the α-proton of the glutamic acid moiety.
-
α-CH Proton: A multiplet around 4.4-4.6 ppm.
-
β-CH₂ and γ-CH₂ Protons: Multiplets in the range of 1.9-2.4 ppm.
-
Carboxylic Acid Protons (-COOH): Two broad singlets, typically above 12 ppm.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
Carbonyl Carbons (-C=O): Peaks in the region of 165-175 ppm.
-
Aromatic Carbons: Signals between 120-150 ppm.
-
α-Carbon: A peak around 52-55 ppm.
-
β- and γ-Carbons: Signals in the range of 25-35 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.[10]
-
N-H Stretch (Amide): A peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide): Strong absorptions between 1650-1750 cm⁻¹.[10]
-
N-O Stretch (Nitro Group): Two strong bands, an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-N Stretch (Amide): A peak in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak ([M-H]⁻ in negative ion mode ESI-MS): m/z 295.05.
-
Expected Fragmentation Pattern: Common fragmentation pathways for N-acyl amino acids include cleavage of the amide bond, loss of water, and decarboxylation.
Caption: Workflow for the characterization of this compound.
Reactivity and Stability
This compound possesses several reactive functional groups that dictate its chemical behavior.
-
Carboxylic Acids: The two carboxylic acid groups can undergo typical reactions such as esterification, amide formation, and reduction. Their acidity allows for salt formation with bases.
-
Amide Bond: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, a key transformation in the synthesis of folic acid analogs.[1]
-
Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents.[11] Aqueous solutions may not be stable for long-term storage and are best prepared fresh.[12]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The presented synthesis and characterization protocols offer a robust framework for researchers working with this molecule. A thorough understanding of its physicochemical properties, reactivity, and stability is paramount for its successful application in further research and development endeavors.
References
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Patsnap. Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Eureka. Available from: [Link].
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-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). Available from: [Link].
-
SpectraBase. N-(p-aminobenzoyl)-L-glutamic acid. Available from: [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].
-
NIST WebBook. 4-Nitrobenzoyl chloride. Available from: [Link].
-
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NIST WebBook. Benzoic acid, 4-nitro-. Available from: [Link].
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ResearchGate. a FTIR spectrum of LGHCl. b FTIR spectrum of l-glutamic acid. Available from: [Link].
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An In-depth Technical Guide to the Solubility Determination of (S)-2-(4-Nitrobenzamido)pentanedioic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of (S)-2-(4-Nitrobenzamido)pentanedioic acid. Given the novelty of specific solubility data for this compound in the public domain, this document emphasizes the foundational principles and detailed methodologies required to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, a derivative of glutamic acid, understanding its solubility is paramount for several reasons:
-
Bioavailability: Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.[1][2]
-
Formulation Development: Solubility data dictates the choice of excipients and the formulation strategy for oral, parenteral, and other dosage forms.
-
Process Chemistry: Efficient purification and crystallization processes are designed based on the compound's solubility in various organic solvents.
-
In Vitro Assays: Unpredictable and unreliable results in biological assays can arise from low solubility, potentially leading to the misinterpretation of a compound's activity.[1][2]
Theoretical Considerations: Predicting Solubility Behavior
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] The molecular structure of this compound suggests:
-
Polar Solvents: The presence of two carboxylic acid groups and an amide group, capable of hydrogen bonding, indicates a predisposition for solubility in polar protic solvents like water, ethanol, and methanol. The nitro group also contributes to the molecule's polarity.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity.
-
Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups.
-
pH-Dependent Solubility: As a dicarboxylic acid, its solubility in aqueous media is expected to be highly pH-dependent. At low pH, the carboxylic acid groups will be protonated and less soluble. As the pH increases, deprotonation will lead to the formation of a more soluble carboxylate salt.
Experimental Determination of Equilibrium Solubility: The Gold Standard
The most reliable method for determining the thermodynamic or equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow of the Saturation Shake-Flask Method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, DMSO, hexane)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock and Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration is sufficient.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[8]
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the solid, either centrifuge the vials at a high speed or filter the solution through a 0.22 µm syringe filter. This step is critical to prevent solid particles from artificially inflating the measured concentration.
-
-
Analysis:
-
Carefully take a known volume of the clear supernatant and dilute it with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the standard solutions and the diluted samples by HPLC-UV or LC-MS.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |
| Water (pH 7.4) | Polar Protic | > 10 | > 10,000 | Very Soluble |
| Water (pH 2.0) | Polar Protic | < 0.1 | < 100 | Sparingly Soluble |
| Ethanol | Polar Protic | 5 - 10 | 5,000 - 10,000 | Soluble |
| Methanol | Polar Protic | > 10 | > 10,000 | Very Soluble |
| Acetone | Polar Aprotic | 1 - 5 | 1,000 - 5,000 | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | 0.5 - 1 | 500 - 1,000 | Slightly Soluble |
| DMSO | Polar Aprotic | > 50 | > 50,000 | Freely Soluble |
| Hexane | Nonpolar | < 0.01 | < 10 | Practically Insoluble |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.
Factors Influencing Solubility Measurements
Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure data accuracy and reproducibility:
-
Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant temperature during equilibration is essential.[10]
-
Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a well-characterized, pure solid form of the compound.
-
Solid-State Properties: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. It is important to characterize the solid form before and after the solubility experiment.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of the thermodynamic solubility.[9]
Conclusion
Determining the solubility of this compound is a critical step in its development as a potential therapeutic agent. While pre-existing data is scarce, a systematic approach using the gold-standard shake-flask method will yield the necessary information. By carefully controlling experimental variables and employing robust analytical techniques, researchers can generate a comprehensive solubility profile that will guide formulation, preclinical, and clinical development. This guide provides the necessary framework to achieve this, ensuring scientific integrity and producing trustworthy data for this promising compound.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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(S)-2-(4-Nitrobenzamido)pentanedioic Acid: A Technical Guide to Investigating its Potential Biological Activity
Introduction
(S)-2-(4-Nitrobenzamido)pentanedioic acid is a synthetic compound that merges two key structural motifs: a glutamic acid backbone and a 4-nitrobenzamido moiety. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its constituent parts provide a strong rationale for investigating its potential as a bioactive agent. Glutamic acid and its analogs are known to play crucial roles in cellular metabolism, and compounds that modulate these pathways are of significant interest in oncology.[1][2] The 4-nitrobenzamido group, a common feature in various pharmacologically active molecules, has been associated with a range of biological effects, including antimicrobial and anti-inflammatory properties.[3][4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into the scientific rationale for its potential anticancer and antimicrobial properties and provide detailed, step-by-step protocols for a logical screening cascade.
Scientific Rationale: Structurally Inferred Biological Potential
The potential biological activity of this compound can be inferred from its structural components:
-
The Glutamic Acid Scaffold: Glutamic acid is a non-essential amino acid that is central to numerous metabolic pathways.[1] Cancer cells, in particular, often exhibit a high demand for glutamine, a derivative of glutamic acid, to fuel their rapid proliferation and maintain redox balance.[2][6] Molecules that mimic or antagonize glutamic acid can interfere with these critical metabolic processes, making them attractive candidates for anticancer drug development.[1][7][8] It is hypothesized that this compound, as a glutamic acid analog, could potentially inhibit key enzymes in glutamine metabolism, such as glutaminase or glutamine synthetase, thereby disrupting cancer cell growth.[1][6]
-
The 4-Nitrobenzamido Moiety: The presence of a nitro group on an aromatic ring is a well-established pharmacophore that can confer a wide range of biological activities.[5][9][10] Nitro-containing compounds have demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and its ability to interact with biological targets.[9] It is plausible that the 4-nitrobenzamido group in our target compound could contribute to its overall bioactivity profile, potentially through mechanisms such as oxidative stress induction or specific enzyme inhibition.
Proposed Experimental Workflow: A Tiered Screening Approach
A systematic investigation of the biological potential of this compound should follow a logical, tiered approach, starting with broad in vitro screens and progressing to more focused mechanistic studies.
Caption: A proposed tiered workflow for evaluating the biological activity of this compound.
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12] It is a robust and widely used initial screen for potential anticancer agents.[13][14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16][12] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel of cell lines such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[16][11] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17][11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
In Vitro Antimicrobial Activity: Disk Diffusion Assay
The disk diffusion method (Kirby-Bauer test) is a standard, qualitative assay to screen for antimicrobial activity.[18][19][20][21][22]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disk.[18][22]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the surface of the agar. Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (containing a standard antibiotic like ampicillin for bacteria or fluconazole for fungi).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk. The size of the zone is indicative of the antimicrobial activity.
Data Interpretation and Next Steps
The following table summarizes the potential outcomes and the subsequent steps in the investigation.
| Experiment | Potential Outcome | Interpretation | Next Steps |
| MTT Assay | Significant reduction in cell viability with a low IC₅₀ value. | The compound exhibits cytotoxic or cytostatic effects against cancer cells. | - Determine IC₅₀ values in a broader panel of cancer cell lines. - Investigate the mechanism of cell death (apoptosis vs. necrosis). - Perform cell cycle analysis. |
| Disk Diffusion Assay | Presence of a clear zone of inhibition around the disk. | The compound possesses antimicrobial activity against the tested microorganisms. | - Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). - Test against a wider range of clinically relevant microbial strains. |
| Enzyme Inhibition Assays | Inhibition of the activity of a target enzyme (e.g., glutaminase). | The compound directly interacts with and inhibits a key metabolic enzyme. | - Determine the mode of inhibition (e.g., competitive, non-competitive). - Conduct structure-activity relationship (SAR) studies with analogs. |
Delving into the Mechanism: Enzyme Inhibition
Should the initial screening reveal promising anticancer activity, a logical next step is to investigate whether this compound acts by inhibiting key enzymes in glutamine metabolism.
Caption: Hypothetical mechanism of action: Inhibition of glutaminase by this compound.
A standard operating procedure for an enzyme inhibition assay would involve incubating the purified enzyme (e.g., glutaminase) with varying concentrations of the test compound, followed by the addition of the substrate (glutamine).[23][24][25][26] The rate of product formation (glutamate) would then be measured, often using a coupled assay that produces a colorimetric or fluorescent signal.
Conclusion
This compound presents a compelling case for biological activity screening based on its structural analogy to glutamic acid and the presence of a 4-nitrobenzamido moiety. The experimental framework outlined in this guide provides a systematic and scientifically rigorous approach to elucidating its potential as an anticancer or antimicrobial agent. The initial in vitro assays are cost-effective and can provide a clear go/no-go decision for further, more in-depth mechanistic studies. The successful identification of a novel bioactive compound from this rational design approach would be a significant contribution to the field of drug discovery.
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Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies. (2023, March 27). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]
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Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2017). International Journal of Pharmacy and Biological Sciences, 7(2), 1-6. Retrieved from [Link]
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Glutamic acid as anticancer agent: An overview. (2012). Journal of Applied Pharmaceutical Science, 2(12), 11-15. Retrieved from [Link]
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Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025, September 2). Journal of Molecular Structure. Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Molecules. Retrieved from [Link]
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Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. (2015, January 2). Bangladesh Journal of Pharmacology, 10(1), 7-15. Retrieved from [Link]
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Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. (2024, September 1). Bangladesh Journal of Pharmacology, 10, 7-15. Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Molecules. Retrieved from [Link]
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(S)-2-(4-Nitrobenzamido)pentanedioic Acid and Its Derivatives: A Technical Guide for Advanced Research and Drug Development
Abstract
(S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid, serves as a pivotal molecule in medicinal chemistry and targeted drug delivery. Its structure allows for diverse chemical modifications, leading to derivatives with significant therapeutic potential. This guide provides an in-depth exploration of its synthesis, core properties, and critical role as a substrate for enzymes like carboxypeptidase G2 (CPG2). We will delve into its application in enzyme prodrug therapy, particularly in activating potent cytotoxic agents at tumor sites. Detailed experimental protocols for synthesis and enzymatic assays are provided to equip researchers and drug development professionals with the practical knowledge required to harness the capabilities of this versatile compound.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-Nitrobenzoyl-L-glutamic acid, is a synthetic derivative of the naturally occurring amino acid, L-glutamic acid. Glutamic acid and its analogs are fundamental in various biological processes, including the biosynthesis of purines and pyrimidines, making them attractive scaffolds for designing anticancer drugs.[1][2] The strategic addition of a 4-nitrobenzoyl group to the L-glutamic acid core creates a molecule with unique properties, rendering it a specific substrate for certain enzymes and a valuable intermediate in organic synthesis.
The primary significance of this compound in modern therapeutics lies in its role within Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT).[3] In these strategies, a non-toxic prodrug is administered systemically and is converted into a highly toxic anticancer agent specifically at the tumor site by an enzyme that has been selectively delivered there. This compound is a key component of prodrugs designed to be activated by the bacterial enzyme carboxypeptidase G2 (CPG2).[3] CPG2 selectively cleaves the glutamate moiety, releasing the active drug. This targeted activation minimizes systemic toxicity, a major challenge in conventional chemotherapy.
This guide will provide a comprehensive overview of the synthesis, chemical characteristics, and applications of this compound and its derivatives, with a focus on their utility in advanced drug development.
Physicochemical Properties and Characterization
Understanding the fundamental properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 6758-40-3 | [4] |
| Molecular Formula | C12H12N2O7 | [4] |
| Molecular Weight | 296.23 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General Knowledge |
| SMILES | O=C(O)=O)C=C1)=O">C@@HCCC(O)=O | [4] |
Synthesis of this compound
The synthesis of this compound is a well-established procedure, typically involving the acylation of L-glutamic acid. The core principle is the formation of an amide bond between the amino group of L-glutamic acid and the carboxyl group of 4-nitrobenzoyl chloride.
Synthesis Workflow Diagram
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A Technical Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(4-Nitrobenzamido)pentanedioic acid is a synthetic molecule that marries the structural features of L-glutamic acid with 4-nitrobenzoic acid. L-glutamic acid is a non-essential amino acid that plays a pivotal role in cellular metabolism.[1] The attachment of a 4-nitrobenzoyl group introduces a moiety frequently associated with significant biological activity. The nitro group, a strong electron-withdrawing group, is a key feature in many compounds with demonstrated therapeutic efficacy, including antimicrobial and anticancer agents.[2][3] This technical guide provides a comprehensive analysis of this compound, covering its synthesis, physicochemical properties, and predicted biological activities, offering a roadmap for researchers exploring its potential in drug discovery.
Synthesis and Characterization
The synthesis of this compound is predicated on the formation of an amide bond between L-glutamic acid and 4-nitrobenzoyl chloride. This reaction is a straightforward application of nucleophilic acyl substitution.
Proposed Synthetic Pathway
A reliable method for the synthesis is the Schotten-Baumann reaction, where the amine of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is typically carried out in an aqueous alkaline solution.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Dissolution of L-Glutamic Acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (2N). The base deprotonates the carboxylic acid groups and the amino group, increasing the nucleophilicity of the latter.
-
Addition of 4-Nitrobenzoyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride in a suitable organic solvent (e.g., toluene) to the cooled aqueous solution of L-glutamic acid with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction mixture at a low temperature (0-5 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Acidification and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylate groups, causing the product to precipitate.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Characterization
The structural integrity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:
-
¹H NMR: Expected to show distinct signals for the aromatic protons of the nitrobenzoyl ring and the aliphatic protons of the glutamic acid backbone.
-
¹³C NMR: Will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acids, as well as the aromatic and aliphatic carbons.
-
IR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acids, and the N-O stretches of the nitro group.
-
Mass Spectrometry: Will provide the exact molecular weight of the compound, confirming its elemental composition.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₂H₁₂N₂O₇ | Calculation |
| Molecular Weight | 296.23 g/mol | Calculation |
| CAS Number | 6758-40-3 | Arctom Scientific[4] |
| Appearance | White to off-white solid | Prediction |
| Melting Point | >150 °C | Prediction based on similar structures |
| pKa | ~3.5 (α-COOH), ~4.5 (γ-COOH) | Prediction based on glutamic acid |
| LogP | ~1.5 | Prediction using cheminformatics tools |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Prediction |
Predicted Biological Activity and Potential Applications
The chemical structure of this compound suggests potential therapeutic applications, primarily in oncology and infectious diseases.
Anticancer Activity
The presence of the 4-nitrobenzoyl moiety is significant, as many nitroaromatic compounds exhibit anticancer properties.[2] The nitro group can be bioreduced in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. Furthermore, as a glutamic acid analog, this compound could potentially interfere with metabolic pathways that are upregulated in cancer cells and are dependent on glutamine and glutamate.[1]
Antimicrobial Activity
Nitro-containing compounds have a long history of use as antimicrobial agents.[3] The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals that damage cellular macromolecules, including DNA.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, the following standard in vitro assays are recommended.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Broth Microdilution Assay for Antimicrobial Activity
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Hypothetical Signaling Pathway
Given its potential as an anticancer agent, this compound could potentially induce apoptosis in cancer cells. A plausible mechanism could involve the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptotic pathway induced by the compound.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR of this compound is crucial for optimizing its biological activity.
-
Nitro Group Position: The position of the nitro group on the benzoyl ring is critical. The para-position, as in the title compound, often confers different activity compared to ortho- or meta-isomers due to electronic and steric effects.
-
Glutamic Acid Moiety: The dicarboxylic acid functionality of the glutamic acid backbone provides opportunities for modification to improve cell permeability and target engagement. Esterification or amidation of one or both carboxylic acid groups could be explored.
-
Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups could modulate the electronic properties of the molecule and its biological activity.
Conclusion and Future Directions
This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its synthesis is straightforward, and its structure suggests promising anticancer and antimicrobial activities. Future research should focus on the systematic evaluation of its biological properties through in vitro and in vivo studies. Elucidating its mechanism of action and exploring its SAR will be critical for the development of novel therapeutic agents based on this scaffold. The insights provided in this guide offer a solid foundation for initiating such research endeavors.
References
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PubChem. (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid. Retrieved from [Link]
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Cheméo. Chemical Properties of Pentanedioic acid (CAS 110-94-1). Retrieved from [Link]
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Dutta, S., Ravali, G. R., Ray, S., & Nagarajan, K. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. Retrieved from [Link]
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Pharmaffiliates. (2S)-2-(4-(1-(2-Amino-4-hydroxypteridin-6-yl)pent-4-yn-2-yl)benzamido)pentanedioic Acid. Retrieved from [Link]
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PubChem. (S)-2-((S)-2-((S)-2-Amino-4-carboxybutanamido)-3-(4-hydroxyphenyl)Propanamido)pentanedioic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. PMC. Retrieved from [Link]
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Safety and handling precautions for (S)-2-(4-Nitrobenzamido)pentanedioic acid
An In-Depth Technical Guide to the Safe Handling of (S)-2-(4-Nitrobenzamido)pentanedioic acid
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Core Hazard Profile and Risk Assessment
This compound is a solid, powdered organic compound that requires careful handling due to its irritant properties and potential for other health effects. A thorough risk assessment is the foundational step before any laboratory work commences.
GHS Classification and Toxicological Insights
The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] Some suppliers also list H302 (Harmful if swallowed).[1]
-
Signal Word: Warning[2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][3] |
The irritant nature of the compound is rooted in its chemical structure. As a dicarboxylic acid derivative with a nitrobenzamido moiety, it can interact with biological tissues. The acidic functional groups can disrupt cell membranes, while the nitroaromatic portion can be implicated in various biochemical interactions. Although specific toxicological studies on this exact molecule are not widely published, data from analogous nitroaromatic compounds suggest that the nitro-group can sometimes contribute to mutagenic or other long-term health effects, warranting a cautious approach.[4][5]
Physicochemical Properties and Associated Risks
Being a fine powder, the primary physical hazard is the potential for generating airborne dust. Inhaling this dust can lead to respiratory irritation. Furthermore, like many fine organic powders, if dispersed in the air in sufficient concentration, it may pose a dust explosion risk, although this is generally a concern at larger scales.[4] The compound is chemically stable under standard room temperature conditions.[2]
The Hierarchy of Controls: A Foundational Safety Strategy
To mitigate the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This strategy prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Caption: Fig 1. Hierarchy of controls, from most to least effective.
-
Engineering Controls: The most critical engineering control is to handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure.[4][6] This prevents the inhalation of dust and contains any potential spills.[7][8] An eyewash station and safety shower must be readily accessible.[9][10]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound.[11] Clear, concise Standard Operating Procedures (SOPs) must be written and followed. Areas where the chemical is stored and used must be clearly marked. Do not eat, drink, or smoke in the laboratory.[2][7]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used consistently and correctly.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves.[2] | To prevent skin contact and irritation. Inspect gloves before use.[7] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[2][9] | To prevent eye contact and serious irritation from dust or splashes. |
| Skin/Body Protection | A full-length laboratory coat.[2][11] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required if handled in a fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator for dusts may be necessary.[2][10] | To prevent inhalation of irritant dust. |
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, folding it inward to contain any contamination.
-
Remove safety goggles.
-
Perform thorough hand hygiene by washing with soap and water.[7]
-
Safe Handling, Storage, and Workflow
Adherence to a strict workflow minimizes the risk of exposure and contamination.
Chemical Incompatibilities
Based on data for analogous compounds, this compound should be stored away from:
-
Strong Oxidizing Agents: [2][9] Can lead to vigorous or explosive reactions.
-
Strong Bases: [9][10] Can cause deprotonation or hydrolysis reactions.
Storage Conditions
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.[2][10]
-
Label the container clearly with the chemical name, date received, and date opened.[11][12]
Experimental Workflow: Weighing and Solution Preparation
This workflow diagram outlines the critical steps for safely handling the solid compound. All steps must be performed inside a fume hood or ventilated enclosure.
Caption: Fig 2. Step-by-step workflow for handling solid reagent.
Emergency Response Protocols
Immediate and correct action is vital in an emergency. Always show the Safety Data Sheet (SDS) to responding medical personnel.[4]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical advice if irritation persists.[10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: If swallowed, rinse mouth. Immediately make the victim drink water (two glasses at most).[4] Do NOT induce vomiting.[9] Consult a physician.[4]
-
Spills: For minor spills, restrict access to the area, wear appropriate PPE, and gently sweep or scoop the solid material into a labeled hazardous waste container.[8][9] Avoid creating dust.[9] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's emergency response team.
-
Fire: The compound is likely combustible but not highly flammable.[13][14] Use dry chemical, carbon dioxide, or water spray extinguishers.[13] Firefighters should wear self-contained breathing apparatus (SCBA).[9] Hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][9][10]
Waste Disposal
Unused material and contaminated waste (e.g., gloves, weigh boats) must be disposed of as hazardous chemical waste.[2] Do not discharge into drains or the environment.[10] All waste must be collected in clearly labeled, sealed containers and disposed of through an authorized waste management company, in accordance with all local, state, and federal regulations.[2]
Conclusion
This compound is a valuable reagent in research and development, but it demands respect and careful handling. By understanding its hazard profile and rigorously applying the principles of engineering controls, administrative protocols, and personal protective equipment, researchers can ensure a safe laboratory environment and maintain the integrity of their scientific work.
References
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- Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzamide.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Nitrobenzoic acid.
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- Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a Putative Glutaminase Inhibitor
Introduction: Targeting Glutamine Metabolism in Drug Discovery
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often dysregulated is glutaminolysis, the process by which glutamine is converted to glutamate and subsequently to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. This pathway is critical for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is a key regulator of this pathway and has emerged as a promising therapeutic target in oncology.
(S)-2-(4-Nitrobenzamido)pentanedioic acid is a novel small molecule with a chemical structure suggestive of a glutaminase inhibitor. Its core scaffold, derived from L-glutamic acid, positions it to interact with the active site of GLS. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols to characterize the biological activity of this compound. The methodologies outlined herein are based on established protocols for well-characterized glutaminase inhibitors, such as Telaglenastat (CB-839).
Mechanism of Action: The Rationale for Glutaminase Inhibition
Glutaminase inhibitors block the conversion of glutamine to glutamate, leading to a cascade of downstream effects that can selectively impact cancer cells that are "addicted" to glutamine.[1][2] The primary consequences of GLS inhibition include:
-
Depletion of TCA Cycle Intermediates: By reducing the production of α-ketoglutarate, a key anaplerotic substrate, GLS inhibitors impair the TCA cycle, leading to decreased energy production.[1]
-
Increased Oxidative Stress: The synthesis of glutathione (GSH), a major intracellular antioxidant, is dependent on the availability of its precursor, glutamate. GLS inhibition leads to reduced GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger cell death.[1][3]
-
Inhibition of Biosynthesis: The supply of nitrogen and carbon for the synthesis of nucleotides and other non-essential amino acids is curtailed, thereby inhibiting cell growth and proliferation.[1]
The following diagram illustrates the central role of glutaminase in cellular metabolism and the proposed mechanism of action for this compound.
Caption: Proposed mechanism of glutaminase inhibition.
Experimental Protocols
This section provides detailed, step-by-step protocols for the in vitro characterization of this compound.
Preparation of Stock Solutions
Proper preparation of the test compound is critical for accurate and reproducible results.
-
Solvent Selection: Based on the chemical structure, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium or assay buffer for each experiment. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
In Vitro Glutaminase Activity Assay
This biochemical assay directly measures the enzymatic activity of glutaminase in the presence of the inhibitor.
Principle: The activity of recombinant human GLS1 is measured by coupling the production of glutamate to the activity of glutamate dehydrogenase (GDH). GDH uses glutamate and NAD+ to produce α-ketoglutarate and NADH. The rate of NADH production is directly proportional to the rate of glutamate production by GLS1 and can be monitored by measuring the increase in absorbance at 340 nm.[1]
Materials:
-
Recombinant human GLS1 (GAC isoform)
-
L-glutamine
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance measurement capabilities
Procedure:
-
Prepare a reaction mixture containing assay buffer, GDH, and NAD+.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a solution of recombinant GLS1 and L-glutamine.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 30-60 minutes to determine the reaction rate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro glutaminase activity assay.
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.[1]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader with 490 nm absorbance measurement capabilities
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
| Parameter | Recommended Range |
| Cell Seeding Density | 2,000 - 10,000 cells/well |
| Inhibitor Concentration | 0.1 µM - 50 µM |
| Incubation Time | 72 - 96 hours |
| MTS Incubation | 1 - 4 hours |
Glutamine Consumption and Metabolite Analysis
This assay quantifies the impact of the inhibitor on cellular glutamine metabolism.
Principle: The concentration of glutamine and glutamate in the cell culture medium can be measured to assess the direct effect of the inhibitor on glutamine uptake and conversion. This can be performed using commercially available kits or by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Glutamine/Glutamate determination kit or access to LC-MS instrumentation
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere.
-
Treat the cells with the inhibitor at a concentration around its GI50 value and a vehicle control.
-
At various time points (e.g., 6, 12, 24 hours), collect the cell culture medium.
-
Measure the concentration of glutamine and glutamate in the collected medium using a suitable assay kit or LC-MS.
-
Normalize the metabolite levels to the cell number.
-
Compare the glutamine consumption and glutamate production rates between inhibitor-treated and control cells. A successful glutaminase inhibitor should decrease glutamine consumption and significantly reduce glutamate secretion into the medium.[4]
Measurement of Reactive Oxygen Species (ROS)
This assay evaluates the effect of glutaminase inhibition on cellular oxidative stress.
Principle: Cellular ROS levels can be measured using fluorescent probes such as CellROX Green or DCFDA. These probes are non-fluorescent in their reduced state and become fluorescent upon oxidation by ROS.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
ROS detection reagent (e.g., CellROX Green)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with the inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Include a positive control for ROS induction (e.g., H2O2).
-
Add the ROS detection reagent to the cells and incubate according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.
-
An increase in fluorescence in inhibitor-treated cells compared to the control indicates an increase in cellular ROS levels.[3]
Expected Results and Interpretation
A potent and specific glutaminase inhibitor like this compound is expected to exhibit the following characteristics in the described in vitro assays:
| Assay | Expected Outcome with Glutaminase Inhibitor |
| Glutaminase Activity Assay | Dose-dependent inhibition of recombinant GLS1 activity with a low IC50 value. |
| Cellular Proliferation Assay | Dose-dependent decrease in the proliferation and viability of glutamine-dependent cancer cell lines. |
| Metabolite Analysis | Decreased consumption of glutamine from the culture medium and reduced production of glutamate. |
| ROS Measurement | Increased levels of intracellular reactive oxygen species. |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential glutaminase inhibitor. By systematically evaluating its effects on enzyme activity, cell proliferation, and key metabolic pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These studies are a critical first step in the preclinical development of novel anticancer agents targeting glutamine metabolism.
References
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of a Clinical-Stage Glutaminase-1 Inhibitor. BenchChem.
-
Mishra, R., et al. (2021). Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery. International Journal of Molecular Sciences, 22(16), 8844. [Link]
- Dana-Farber/Harvard Cancer Center. (n.d.). FOR CONDUCTING CLINICAL TRIALS USING CB-839 (NSC# 783415).
-
Li, B., et al. (2019). The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies. Clinical Cancer Research, 25(16), 5003–5016. [Link]
-
Merino, M., et al. (2019). Phase 1 study of CB-839, a small molecule inhibitor of glutaminase, in combination with everolimus in patients (pts) with clear cell and papillary renal cell cancer (RCC). Journal for ImmunoTherapy of Cancer, 7(1), 19. [Link]
-
Matés, J. M., et al. (2020). Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines. International Journal of Molecular Sciences, 21(18), 6743. [Link]
-
Suraweera, A., et al. (2023). Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. Frontiers in Oncology, 13, 1149406. [Link]
-
Morozumi, K., et al. (2025). Glutaminase inhibition confers antitumor effects in vitro and in vivo on tyrosine kinase inhibitors-resistant renal cell carcinoma cells by affecting vascular endothelial growth factor signaling. Biomedicine & Pharmacotherapy, 191, 118492. [Link]
-
Di Gangi, I. M., et al. (2023). Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells. Scientific Reports, 13(1), 18361. [Link]
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- 4. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (S)-2-(4-Nitrobenzamido)pentanedioic acid Stock Solutions
Abstract
(S)-2-(4-Nitrobenzamido)pentanedioic acid is a derivative of glutamic acid, featuring a nitrobenzamido group that imparts specific chemical properties relevant in various research and drug development contexts. Accurate and reproducible preparation of stock solutions is a critical first step for any downstream application, ensuring the reliability and validity of experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of this compound. The protocols outlined herein are grounded in established principles of chemical safety and solution preparation, emphasizing methodological rigor and the rationale behind key procedural steps.
Introduction and Scientific Background
This compound, with the molecular formula C12H12N2O7, belongs to a class of compounds that are structurally related to amino acids, specifically L-glutamic acid.[1] The introduction of a 4-nitrobenzamido moiety to the alpha-amino group of the pentanedioic acid backbone significantly alters the molecule's physicochemical properties, including its polarity, solubility, and potential biological activity. The nitroaromatic group can participate in various molecular interactions and may serve as a chromophore for spectrophotometric quantification.
The dicarboxylic acid nature of the pentanedioic acid portion suggests that the compound's solubility will be pH-dependent. At neutral or alkaline pH, the carboxylic acid groups will deprotonate, forming a more soluble salt. Conversely, in acidic conditions, the compound will be in its less soluble, protonated form. Understanding these characteristics is paramount for selecting appropriate solvents and ensuring the long-term stability of the prepared stock solution.
Given the limited availability of specific experimental data for this compound, the following protocols are based on the chemical properties of its constituent functional groups—a nitroaromatic ring and a dicarboxylic acid—and general best practices for preparing stock solutions in a laboratory setting.[2][3]
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is foundational for accurate stock solution preparation and safe handling.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 6758-40-3 | [1] |
| Molecular Formula | C12H12N2O7 | [1] |
| Molecular Weight | 296.23 g/mol | Calculated |
| Appearance | Solid (form may vary) | - |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Safety Precautions and Handling
Due to the presence of a nitroaromatic group and its classification as an irritant, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the solid compound and its solutions.
-
Ventilation: All weighing and solution preparation steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Handling: Avoid direct contact with the skin, eyes, and respiratory tract. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Disposal: Dispose of all waste materials, including empty containers, contaminated PPE, and unused solutions, in accordance with your institution's hazardous waste disposal guidelines.
Experimental Protocols
Preliminary Solubility Assessment
Due to the absence of specific published solubility data, a preliminary small-scale solubility test is strongly recommended to determine the most suitable solvent and the maximum achievable concentration for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), research grade
-
Ethanol, research grade
-
Methanol, research grade
-
Deionized water
-
1 N NaOH solution
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Pipettors and tips
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into separate microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent (e.g., 100 µL of DMSO, ethanol, methanol, water, and water with a small amount of 1 N NaOH).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound does not dissolve, incrementally add more solvent and vortex until dissolution is achieved or it becomes apparent that the compound is insoluble at a practical concentration.
-
Record the approximate solubility in each solvent. The principle of "like dissolves like" suggests that polar aprotic solvents like DMSO are likely to be effective.[4] Given the acidic nature of the carboxylic acid groups, solubility is expected to be enhanced in basic aqueous solutions.
Preparation of a Concentrated Stock Solution (Example: 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for cell-based assays.[5] Adjust the calculations accordingly for different desired concentrations or volumes.
Materials and Equipment:
-
This compound (MW: 296.23 g/mol )
-
Anhydrous DMSO, research grade
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size, e.g., 10 mL)
-
Pipettors and sterile, filtered tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes or cryovials for aliquoting
Calculations:
To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:[6]
Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
For 10 mL of a 10 mM solution:
Mass (mg) = 10 mmol/L x 296.23 g/mol x 0.010 L = 29.623 mg
Procedure:
-
Weighing the Compound: Carefully and accurately weigh out 29.623 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound into a 10 mL volumetric flask. Add approximately 7-8 mL of DMSO to the flask.
-
Mixing: Cap the flask and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for brief intervals or gently warm the solution in a water bath (not exceeding 40°C) to aid dissolution.[7]
-
Bringing to Final Volume: Once the compound is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.[3]
Caption: Workflow for preparing a stock solution of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the stock solution. The following are general guidelines based on the chemical nature of the compound.
| Parameter | Recommendation | Rationale |
| Storage of Powder | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | Minimizes degradation from hydrolysis and photodecomposition. |
| Storage of Stock Solution | Store aliquots at -20°C for short-to-medium term storage and -80°C for long-term storage. | Low temperatures slow down chemical degradation. Aliquoting prevents repeated freeze-thaw cycles. |
| Container Type | Use amber glass vials or amber microcentrifuge tubes. | The nitroaromatic group may be light-sensitive. |
Quality Control
To ensure the accuracy of your experiments, it is advisable to perform a quality control check on the prepared stock solution.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change, which could indicate degradation or insolubility.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectrophotometry, by identifying the absorbance maximum (λmax) of the nitroaromatic chromophore and using a standard curve for quantification.
Preparation of Working Solutions
Working solutions should be freshly prepared for each experiment by diluting the concentrated stock solution in the appropriate cell culture medium or experimental buffer.
Example: Preparation of a 100 µM Working Solution
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
To prepare 1 mL of a 100 µM working solution, perform a 1:100 dilution.
-
Add 10 µL of the 10 mM stock solution to 990 µL of your experimental buffer or medium.
-
Mix thoroughly by vortexing or pipetting up and down.
Important Consideration: When diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the compound may precipitate if its solubility limit in the final buffer is exceeded. To minimize this, add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.[7]
Sources
Use of (S)-2-(4-Nitrobenzamido)pentanedioic acid as a chemical probe
Note to the Reader
The compound "(S)-2-(4-Nitrobenzamido)pentanedioic acid" specified in the topic is not a widely documented chemical probe in publicly available scientific literature. To provide a comprehensive and scientifically accurate guide that adheres to the core requirements of expertise and authoritative grounding, this document will focus on a closely related and extensively validated chemical probe: L-γ-Glutamyl-p-nitroanilide (GPNA) . GPNA shares key structural features with the requested molecule and serves as a well-established tool for studying the activity of γ-glutamyl transpeptidase (GGT), a critical enzyme in cellular glutathione metabolism.
Application Notes & Protocols: L-γ-Glutamyl-p-nitroanilide (GPNA) as a Chromogenic Probe for γ-Glutamyl Transpeptidase (GGT) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of GPNA as a Chemical Probe
L-γ-Glutamyl-p-nitroanilide (GPNA) is a synthetic substrate widely employed for the colorimetric determination of γ-glutamyl transpeptidase (GGT) activity. GGT is a cell-surface enzyme that plays a crucial role in the extracellular catabolism of glutathione (GSH), thereby maintaining cellular redox balance and influencing a variety of physiological and pathological processes, including cancer and neurodegenerative diseases.
The utility of GPNA as a chemical probe stems from its specific molecular structure. The γ-glutamyl moiety is recognized by the active site of GGT, which then catalyzes the cleavage of the amide bond linking it to the p-nitroaniline group. This enzymatic reaction releases the chromogenic product, p-nitroaniline, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample, providing a simple and robust method for quantifying enzyme kinetics and for screening potential GGT inhibitors.
Mechanism of Action
The enzymatic reaction proceeds in two main steps:
-
Acylation: The γ-glutamyl group of GPNA is transferred to a nucleophilic residue (typically a threonine) in the active site of GGT, releasing p-nitroaniline.
-
Deacylation: The γ-glutamyl-enzyme intermediate then reacts with an acceptor molecule (such as glycylglycine or water) to release the γ-glutamyl moiety and regenerate the free enzyme.
This process is illustrated in the diagram below:
Caption: Workflow of GGT-mediated cleavage of GPNA.
Applications of GPNA in Research and Drug Development
Quantification of GGT Activity in Biological Samples
GPNA is extensively used to measure GGT activity in a variety of biological matrices, including:
-
Serum and Plasma: Elevated serum GGT is a clinical biomarker for liver disease.
-
Cell Lysates and Tissue Homogenates: To study GGT expression and regulation in different cell types and tissues.
-
Isolated Enzyme Preparations: For detailed kinetic characterization of purified GGT.
High-Throughput Screening (HTS) for GGT Inhibitors
The simplicity and reliability of the GPNA assay make it highly suitable for HTS campaigns aimed at discovering novel GGT inhibitors. Potential inhibitors are incubated with the enzyme and GPNA, and a reduction in the rate of p-nitroaniline formation indicates inhibitory activity. This approach is critical in the development of therapeutics for diseases associated with elevated GGT activity, such as certain cancers.
Experimental Protocols
Materials and Reagents
-
L-γ-Glutamyl-p-nitroanilide (GPNA)
-
Glycylglycine
-
Tris-HCl buffer (or other suitable buffer)
-
Purified GGT enzyme or biological sample (e.g., cell lysate, serum)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
GPNA Stock Solution (100 mM): Dissolve GPNA in a minimal amount of DMSO or 0.1 M HCl and then dilute with water. Store at -20°C.
-
Glycylglycine Stock Solution (1 M): Dissolve glycylglycine in water. Store at 4°C.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0): Prepare and adjust the pH at the desired assay temperature.
Protocol for Measuring GGT Activity
This protocol is designed for a 96-well plate format and can be scaled as needed.
-
Prepare the Reaction Mixture: For each well, prepare a master mix containing:
-
Assay Buffer
-
Glycylglycine (final concentration typically 20-50 mM)
-
GPNA (final concentration typically 1-5 mM)
-
-
Pre-incubate: Add the reaction mixture to the wells of the microplate and pre-incubate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the GGT-containing sample (e.g., purified enzyme, cell lysate) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 10-30 minutes.
-
Data Analysis:
-
Plot absorbance (A405) versus time.
-
Determine the linear portion of the curve and calculate the slope (ΔA405/min).
-
Calculate the GGT activity using the Beer-Lambert law: Activity (U/L) = (ΔA405/min * Total Volume) / (ε * Path Length * Sample Volume) where ε (extinction coefficient) for p-nitroaniline is approximately 9,900 M⁻¹cm⁻¹.
-
Protocol for GGT Inhibitor Screening
-
Prepare Reagents: As described in section 3.3, with the addition of the test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Pre-incubation with Inhibitor: In the microplate wells, add the GGT enzyme and the test inhibitor at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.
-
Initiate the Reaction: Add the GPNA/glycylglycine reaction mixture to each well to start the reaction.
-
Kinetic Measurement and Data Analysis: Follow steps 4 and 5 from the GGT activity protocol. Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
Caption: Standard workflow for a GGT activity assay using GPNA.
Quantitative Data and Considerations
| Parameter | Typical Value/Range | Notes |
| GPNA Concentration | 1 - 5 mM | Should be at or above the Kₘ for the specific GGT being studied. |
| Glycylglycine Conc. | 20 - 50 mM | Acts as the acceptor for the γ-glutamyl group. |
| pH | 7.4 - 8.5 | Optimal pH can vary depending on the source of the GGT enzyme. |
| Temperature | 25 - 37 °C | Higher temperatures increase reaction rate but can affect enzyme stability. |
| Extinction Coefficient (ε) | ~9,900 M⁻¹cm⁻¹ at 405 nm | For p-nitroaniline at pH > 7. |
References
-
Orlowski, M., & Meister, A. (1963). γ-Glutamyl-p-nitroanilide: A new convenient substrate for determination and study of L- and D-γ-glutamyltranspeptidase activities. Biochimica et Biophysica Acta (BBA) - Specialized Section on Enzymological Subjects, 73, 679-681. [Link]
-
Corti, A., et al. (2019). Gamma-Glutamyl Transferase of Cancer Cells at the Crossroads of Tumor Progression, Drug Resistance and Drug Targeting. Antioxidants & Redox Signaling, 30(8), 1103-1134. [Link]
-
Tate, S. S., & Meister, A. (1974). Interaction of γ-glutamyl transpeptidase with amino acids, dipeptides, and derivatives and analogs of glutathione. Journal of Biological Chemistry, 249(23), 7593-7602. [Link]
-
Koenig, G., & Seneff, S. (2015). Gamma-Glutamyltransferase: A Predictive Biomarker of All-Cause Mortality. Disease Markers, 2015, 818570. [Link]
-
Han, L., et al. (2007). Discovery of novel non-glutathione-based inhibitors of human γ-glutamyl transpeptidase. Bioorganic & Medicinal Chemistry Letters, 17(9), 2453-2457. [Link]
Application and Protocol Guide for the Analytical Determination of (S)-2-(4--Nitrobenzamido)pentanedioic acid
This comprehensive guide provides detailed analytical methods for the stereospecific detection and quantification of (S)-2-(4-Nitrobenzamido)pentanedioic acid. The protocols herein are designed for researchers, scientists, and professionals in the drug development sector, emphasizing scientific integrity, experimental rationale, and adherence to rigorous validation standards.
Introduction: The Analytical Imperative for Chiral N-Acyl Amino Acids
This compound is a chiral molecule belonging to the N-acyl amino acid class. Its structure comprises a glutamic acid backbone, a chiral center at the alpha-carbon, and a nitroaromatic moiety. In pharmaceutical research and development, the precise control and analysis of chiral compounds are paramount. The enantiomeric form of a molecule can dictate its pharmacological activity, metabolic fate, and toxicological profile. Consequently, robust and validated analytical methods are not merely a regulatory requirement but a fundamental component of ensuring drug safety and efficacy.
This guide details two primary analytical approaches for this compound: a primary method using Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for enantiomeric purity and routine quantification, and a secondary, high-sensitivity method employing Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis.
Method 1: Enantiomeric Purity and Quantification by Chiral HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[1][2] For chiral molecules like this compound, a chiral stationary phase (CSP) is essential to resolve the enantiomers. The nitroaromatic group in the analyte provides a strong chromophore, making UV detection a suitable and reliable quantification technique.[3] Crown-ether based CSPs are particularly effective for the separation of amino acid enantiomers and their derivatives.[4]
Experimental Protocol: Chiral HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase: ChiroSil® SCA(-) column (15 cm x 4.6 mm, 5 µm) or equivalent crown-ether based CSP.[4]
-
Mobile Phase A: Deionized water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standards: Certified reference standards of this compound and its (R)-enantiomer.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0 min: 25% B; 10 min: 65% B; 11 min: 25% B; 15 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the (S)-enantiomer reference standard in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
(R)-Enantiomer Stock Solution (1 mg/mL): Prepare a separate stock solution of the (R)-enantiomer for specificity and resolution checks.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
4. System Suitability: Before initiating any analysis, ensure the chromatographic system is performing adequately.
-
Resolution (Rs): Inject a solution containing both (S) and (R) enantiomers. The resolution between the two peaks should be ≥ 2.0.
-
Tailing Factor (T): For the (S)-enantiomer peak, the tailing factor should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency for the (S)-enantiomer peak should be ≥ 2000.
-
Relative Standard Deviation (%RSD): Perform six replicate injections of a working standard. The %RSD for peak area and retention time should be ≤ 2.0%.
Method 2: High-Sensitivity Analysis by Chiral LC-MS/MS
For applications requiring lower detection limits, such as in biological matrices, LC-MS/MS is the method of choice.[5][6] This technique offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Experimental Protocol: Chiral LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic conditions are similar to the HPLC-UV method, but a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for ESI.
2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | [M-H]⁻ (m/z calculated for C12H11N2O7) |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments include the loss of the nitro group or cleavage of the amide bond. |
| Collision Energy | Optimized for the specific transitions |
| Dwell Time | 100 ms |
3. Rationale for ESI Negative Mode: The two carboxylic acid groups on the glutamic acid backbone are readily deprotonated, making the molecule highly suitable for detection in negative ionization mode.
Analytical Method Validation Protocol
A validated analytical method provides documented evidence of its suitability for the intended purpose.[7][8][9] The following protocol outlines the validation of the primary Chiral HPLC-UV method according to ICH Q2(R1) guidelines.[8]
Validation Parameters
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities, including its opposite enantiomer.
-
Procedure:
-
Inject the sample diluent (blank).
-
Inject the (S)-enantiomer standard.
-
Inject the (R)-enantiomer standard.
-
Inject a 1:1 mixture of both enantiomers to demonstrate resolution.
-
If available, inject samples of known impurities or degradation products.
-
-
Acceptance Criteria: The blank should show no interfering peaks. The (S)-enantiomer peak should be well-resolved from the (R)-enantiomer (Rs ≥ 2.0) and any other components.
2. Linearity:
-
Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response.
-
Procedure: Analyze the calibration standards at a minimum of five concentration levels in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters such as column temperature (± 2°C), mobile phase pH or composition (± 2%), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by the variations.
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Well-resolved peaks (Rs ≥ 2.0), no interference from blank. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ (% RSD) | ≤ 10.0% |
| Robustness | System suitability criteria met under varied conditions. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the determination of this compound. The primary Chiral HPLC-UV method is suitable for routine quality control, offering reliable quantification and enantiomeric purity assessment. For applications demanding higher sensitivity, the Chiral LC-MS/MS method provides an orthogonal technique with excellent performance at trace levels. Adherence to the outlined method validation protocol is critical to ensure data integrity and regulatory compliance, underpinning the quality and safety of pharmaceutical development.[10][11]
References
- Benchchem. (n.d.). Application Note: Validated Analytical Method for Nitroaromatic Compounds.
- MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- Pharmuni. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Agilent. (n.g.). HPLC Analysis of Explosives Using EPA Method 8330.
- PMC - NIH. (n.d.). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma.
- EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmaguideline. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- PMC - NIH. (n.d.). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity.
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- NIH. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
- ResearchGate. (2025, August 9). Chiral purification of glutamic acid enantiomers using a size-selective barrier membrane and dual-vessel crystallization.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- RSC Publishing. (n.d.). Analytical Methods.
- AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. upm-inc.com [upm-inc.com]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. particle.dk [particle.dk]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for (S)-2-(4-Nitrobenzamido)pentanedioic Acid in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as N-(4-nitrobenzoyl)-L-glutamic acid, in cell culture experiments. This document outlines the compound's background, its putative mechanism of action as a glutamine antagonist, and detailed protocols for its application in assessing cellular responses.
Introduction to this compound
This compound is a derivative of L-glutamic acid.[1] Structurally, it is the L-isomer of glutamic acid with a 4-nitrobenzoyl group attached to the alpha-amino group. This modification classifies it as an analog of L-glutamine, a critical amino acid for the proliferation of many cell types, especially cancer cells.[2][3] While it is a known intermediate in the synthesis of folic acid derivatives,[4] its structural similarity to glutamine suggests a potential role as a competitive inhibitor in glutamine-dependent metabolic pathways.[2] Recent studies have also explored its potential as an IgE blocker in the context of allergy treatment.[5]
Putative Mechanism of Action: Glutamine Antagonism
Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction".[2][6] Glutamine serves as a primary carbon and nitrogen source, contributing to the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox balance.[7][8] Glutamine antagonists are compounds that interfere with these metabolic processes, making them attractive candidates for cancer therapy.[2][6][9]
This compound, as a glutamine analog, is hypothesized to exert its cellular effects by competitively inhibiting enzymes that utilize glutamine as a substrate. This can lead to a disruption of downstream metabolic pathways crucial for cell growth and survival.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound as a glutamine antagonist.
Experimental Protocols
The following protocols are designed to serve as a starting point for investigating the effects of this compound in cell culture. Optimization may be required for specific cell lines and experimental conditions.
Reagent Preparation and Storage
a. Preparation of Stock Solution:
-
Compound Information:
-
Solvent Selection: Due to the carboxylic acid moieties, initial solubility tests in aqueous buffers may be challenging. It is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Procedure:
-
Aseptically weigh the required amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
b. Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use.
-
Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control groups and does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Proliferation Assay (MTT or Resazurin-based)
This protocol outlines a method to assess the impact of the compound on cell viability and proliferation.
a. Materials:
-
Selected cancer cell line (e.g., HeLa, A549, or a cell line known for glutamine dependency)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Note that standard media are often high in glutamine; for sensitive experiments, consider custom media with varying glutamine concentrations.
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
b. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells. A typical concentration range to start with for a novel compound could be from 0.1 µM to 100 µM.
-
Include a "vehicle control" group (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
-
Data Presentation
The results of dose-response experiments should be summarized in a clear and concise table.
| Parameter | Description |
| Cell Line | The specific cell line used in the experiment (e.g., HeLa). |
| Seeding Density | The number of cells seeded per well (e.g., 5,000 cells/well). |
| Treatment Duration | The length of time the cells were exposed to the compound (e.g., 48 hours). |
| Concentration Range | The range of concentrations tested (e.g., 0.1 µM - 100 µM). |
| IC₅₀ Value | The calculated half-maximal inhibitory concentration. |
| Vehicle Control | The solvent used for the compound and its final concentration (e.g., 0.1% DMSO). |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for testing the effect of this compound on cell proliferation.
Caption: Workflow for assessing cell proliferation in response to treatment.
References
-
Blocking IgE with L-glutamic acid analogs as an alternative approach to allergy treatment. CORE. [Link]
-
Deprivation of glutamine in cell culture reveals its potential for treating cancer. PMC. [Link]
-
New L-Glutamine ELISA as tool to address metabolic features in cell culture supernatants. ImmunoServ. [Link]
-
Glutamine Antagonist. Johns Hopkins Drug Discovery. [Link]
-
Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. PMC. [Link]
-
Targeting pancreatic cancer metabolic dependencies through glutamine antagonism. Nature. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Deprivation of glutamine in cell culture reveals its potential for treating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New L-Glutamine ELISA as tool to address metabolic features in cell culture supernatants - Immusmol [immusmol.com]
- 9. Targeting pancreatic cancer metabolic dependencies through glutamine antagonism [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Synthesized (S)-2-(4-Nitrobenzamido)pentanedioic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies described herein—primarily focused on precipitation/recrystallization and column chromatography—are designed to yield a final product of high chemical and enantiomeric purity, suitable for the most demanding applications. All procedural discussions are supported by authoritative references to underscore the scientific principles at play.
Introduction: The Imperative of Purity
This compound, also known as N-(4-nitrobenzoyl)-L-glutamic acid, is a chiral molecule whose utility in pharmaceutical synthesis and other fields is critically dependent on its purity.[1][] The presence of impurities, which can include unreacted starting materials (L-glutamic acid and 4-nitrobenzoyl chloride), diastereomers, or side-products from the synthesis, can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide, therefore, presents a systematic approach to the purification of this compound, emphasizing techniques that are both effective and scalable.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| Appearance | Almost white powder/solid | [1][] |
| Melting Point | 117-118 °C | [1][3] |
| Solubility | Sparingly soluble in methanol, slightly soluble in ethyl acetate, very soluble in water (likely as a salt) | [1][] |
| pKa | ~3.20 (predicted) | [1] |
The presence of two carboxylic acid groups and a nitroaromatic moiety imparts a significant polarity to the molecule, a key consideration for both recrystallization and chromatographic techniques.
Purification Strategy: A Decision-Making Workflow
The choice of purification technique is contingent on the nature and quantity of impurities present in the crude synthetic product. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is strongly recommended to assess the impurity profile.
Caption: Decision workflow for purification of this compound.
Primary Purification: Recrystallization & pH-Mediated Precipitation
Recrystallization is the most efficient method for purifying crystalline solids, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[4] For this compound, its dicarboxylic acid nature allows for a highly effective purification via pH-mediated precipitation from an aqueous solution.
Protocol: Purification by Acidic Precipitation
This protocol is adapted from established synthesis procedures where the product is isolated directly from the aqueous reaction mixture.[1][5] It exploits the high solubility of the carboxylate salt form in basic aqueous solution and its low solubility in acidic conditions.
Principle: The sodium salt of the target compound is highly soluble in water. Upon acidification, the carboxylate groups are protonated, leading to the neutral, significantly less soluble carboxylic acid form, which precipitates out of the solution, leaving water-soluble impurities behind.
Step-by-Step Protocol:
-
Dissolution: Transfer the crude reaction mixture (or dissolve the crude solid) into a suitable beaker. If starting from a solid, add deionized water and adjust the pH to 8-9 with a 1 M sodium hydroxide (NaOH) solution, stirring until all the solid has dissolved. The resulting solution contains the sodium salt of the product.
-
Charcoal Treatment (Optional): If the solution is colored due to persistent organic impurities, add a small amount of activated charcoal (approx. 1-2% w/w of the crude product). Stir the suspension at room temperature for 15-30 minutes. This can help in removing colored byproducts.[6]
-
Filtration (if charcoal was used): Filter the solution through a pad of Celite® to remove the activated charcoal. Wash the Celite® pad with a small amount of deionized water to ensure complete recovery of the product.
-
Precipitation: While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise to the clear solution. Monitor the pH continuously. As the pH approaches the pKa of the carboxylic acids (~3.2), a white precipitate will begin to form. Continue adding HCl until the pH of the solution is approximately 1-2 to ensure complete protonation and precipitation.[1][5]
-
Digestion: Continue stirring the suspension at room temperature for 1 hour, then cool it in an ice bath for another 30-60 minutes. This "digestion" period allows for the growth of larger, more easily filterable crystals and maximizes the yield.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts and water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point (e.g., 50-60 °C) until a constant weight is achieved.
Expected Outcome: A high-purity, almost white crystalline powder with a yield typically exceeding 95% (based on the limiting reagent of the synthesis).[1][5]
Secondary Purification: Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, or when dealing with a complex mixture, silica gel column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Protocol: Silica Gel Column Chromatography
Principle: this compound is a polar compound due to its two carboxylic acid groups and the nitro group. It will, therefore, adhere strongly to the polar silica gel stationary phase. A polar mobile phase is required to elute the compound. Impurities that are less polar will elute first, followed by the desired product.
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of a highly polar solvent (e.g., methanol or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent under reduced pressure. This "dry loading" technique generally results in better separation.
-
Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a moderately polar solvent system, such as a mixture of dichloromethane (DCM) and methanol (e.g., 95:5 v/v). A small amount of acetic or formic acid (e.g., 0.5-1%) is often added to the mobile phase to keep the carboxylic acid groups protonated and prevent peak tailing.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 5% to 20%). This will help to elute the strongly adsorbed product. The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect fractions of the eluate. Spot each fraction on a TLC plate and visualize the spots under UV light (the nitroaromatic ring is UV-active). Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Expected Outcome: A product with purity often exceeding 99%, although yields may be lower than with recrystallization due to product loss on the column.
Purity Assessment: Analytical Methodologies
Rigorous analytical testing is essential to confirm the purity of the final product.
Chemical Purity by Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | Start with 95% A, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the nitroaromatic group) |
| Injection Volume | 10 µL |
This method should show a single major peak for the pure compound. The purity can be calculated based on the area percentage of the main peak.[7]
Enantiomeric Purity by Chiral HPLC
Principle: To separate enantiomers, a chiral stationary phase (CSP) is required. The CSP interacts differently with each enantiomer, leading to different retention times.[8][9]
| Parameter | Recommended Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® or macrocyclic glycopeptide-based like CHIROBIOTIC®) |
| Mobile Phase | Typically a mixture of hexane/isopropanol or methanol/acetonitrile with an acidic or basic modifier. The exact conditions must be optimized for the specific column used. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
The analysis should ideally show a single peak corresponding to the (S)-enantiomer. The presence of a second peak would indicate the (R)-enantiomer impurity.
Characterization of the Purified Product
Final confirmation of the product's identity and purity should be carried out using the following methods:
-
Melting Point: The purified product should exhibit a sharp melting point at 117-118 °C.[1][3] A broad melting range is indicative of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra should be clean, with all peaks correctly assigned and integrated.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present, such as O-H stretches for the carboxylic acids, N-H stretch for the amide, C=O stretches for the amide and carboxylic acids, and N-O stretches for the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (296.23 g/mol ).
Visualization of the Purification Process
Caption: Overview of the primary purification techniques for the target compound.
References
-
Bourne, G. T., et al. (2015). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 13(30), 8211–8220. [Link]
-
iChemical. (n.d.). N-(4-Nitrobenzoyl)-L-glutamic acid, CAS No. 6758-40-3. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
- Google Patents. (2016). CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid.
-
National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4473. [Link]
-
National Center for Biotechnology Information. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102097. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 193, 113725. [Link]
Sources
- 1. P-NITROBENZOYL-L-GLUTAMIC ACID | 6758-40-3 [chemicalbook.com]
- 3. N-(4-Nitrobenzoyl)-L-glutamic acid, CAS No. 6758-40-3 - iChemical [ichemical.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-2-(4-Nitrobenzamido)pentanedioic acid
Introduction: Unveiling Novel Modulators of Glutamate Carboxypeptidase II
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane metalloenzyme with significant implications in both neuroscience and oncology. In the central nervous system, GCPII catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate.[1][2] Dysregulation of GCPII activity can lead to excessive glutamate levels, contributing to excitotoxicity implicated in various neurological disorders such as stroke, traumatic brain injury, and neuropathic pain.[2] Conversely, its overexpression in prostate cancer and the neovasculature of solid tumors makes it a compelling target for diagnostic imaging and targeted therapy.[3]
The quest for potent and selective GCPII inhibitors has led to the exploration of diverse chemical scaffolds. A significant class of these inhibitors is derived from glutamic acid, mimicking the natural substrate to interact with the enzyme's active site.[3] (S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid, represents a promising, albeit underexplored, candidate for GCPII inhibition. Its structural resemblance to known glutamate-based inhibitors suggests a potential interaction with the S1' pharmacophore pocket of GCPII, which is optimized for binding glutamate-like moieties.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a tool compound in high-throughput screening (HTS) assays designed to identify and characterize novel GCPII modulators. We will delve into the scientific rationale behind various assay formats, present detailed, field-proven protocols, and offer insights into data analysis and interpretation.
The Scientific Rationale: Choosing the Right HTS Assay for GCPII
The selection of an appropriate HTS assay is paramount for the successful identification of genuine GCPII inhibitors. The ideal assay should be robust, scalable, cost-effective, and have a low rate of false positives and negatives. Several assay formats have been developed for GCPII, each with its own set of advantages and limitations.[4][5]
Overview of HTS Assay Formats for GCPII
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the enzymatic cleavage of a radiolabeled substrate (e.g., [³H]-NAAG) by quantifying the radioactive product.[4][6] | High sensitivity, low false-positive rate, considered the "gold standard".[4] | Generates radioactive waste, time-consuming, expensive, low to medium throughput.[4] |
| Fluorescence Polarization (FP) Assay | A competitive binding assay where the displacement of a fluorescently labeled probe from the GCPII active site by a test compound results in a decrease in fluorescence polarization.[4][7] | Homogeneous ("mix-and-read"), non-radioactive, cost-effective, suitable for automation and high-throughput.[7] | Susceptible to interference from fluorescent compounds, requires a specific fluorescent probe. |
| Enzyme-Coupled Fluorescent Assay | The glutamate produced by GCPII activity is a substrate for a series of coupled enzymatic reactions that ultimately generate a fluorescent product (e.g., using Amplex Red).[4] | High sensitivity, scalable to nanoliter format.[4] | Prone to high false-positive rates due to the presence of multiple enzymes and potential for compound interference with the detection system.[4] |
| LC-MS/MS-Based Assay | Directly measures the formation of the product (glutamate) from the substrate (NAAG) using liquid chromatography-tandem mass spectrometry.[1][8] | High sensitivity and specificity, provides direct measurement of enzymatic activity, less prone to interference from colored or fluorescent compounds.[8] | Requires specialized instrumentation, lower throughput compared to plate-based optical assays. |
For the purpose of these application notes, we will focus on the Fluorescence Polarization (FP) Assay as a primary screening method due to its excellent suitability for HTS, and the Radiometric Assay as a gold-standard orthogonal method for hit confirmation and validation.
Diagram: High-Throughput Screening Workflow for GCPII Inhibitors
Caption: A typical HTS workflow for identifying and validating GCPII inhibitors.
Protocol 1: Primary High-Throughput Screening using Fluorescence Polarization
This protocol describes a competitive binding assay using fluorescence polarization to identify compounds that displace a fluorescently labeled, high-affinity ligand from the active site of recombinant human GCPII (rhGCPII).
Principle of the FP Assay
A small, fluorescently labeled GCPII inhibitor (the "tracer") when bound to the much larger GCPII enzyme tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the tracer from the enzyme's active site, the unbound tracer tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. This decrease is proportional to the binding affinity of the test compound.
Diagram: Principle of the Fluorescence Polarization Assay for GCPII
Caption: The principle of competitive fluorescence polarization assay for GCPII inhibitors.
Materials and Reagents
-
Recombinant Human GCPII (rhGCPII): Extracellular domain (amino acids 44-750), purified.
-
Fluorescent Tracer: A high-affinity, fluorescently labeled GCPII inhibitor (e.g., TMR-X-Lys-urea-Glu).[7]
-
This compound: To be used as a positive control and test compound.
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Microplates: Low-volume, black, 384- or 1536-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of compound solutions into the assay plates.
-
For controls, dispense DMSO only (negative control) and a known potent GCPII inhibitor like 2-PMPA (positive control).
-
-
Enzyme and Tracer Preparation:
-
Prepare a working solution of rhGCPII in assay buffer at a concentration determined by prior optimization (typically in the low nanomolar range).
-
Prepare a working solution of the fluorescent tracer in assay buffer at its Kd concentration.
-
-
Assay Reaction:
-
Add the rhGCPII solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add the fluorescent tracer solution to all wells to initiate the competition reaction.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used in the tracer.
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(FPsample - FPmin) / (FPmax - FPmin)])
-
Where FPsample is the fluorescence polarization of the test well, FPmin is the average FP of the positive control wells, and FPmax is the average FP of the negative control (DMSO) wells.
-
-
Determine Assay Quality:
-
Calculate the Z'-factor to assess the robustness of the assay.
-
Z' = 1 - [(3 * (SDmax + SDmin)) / |Meanmax - Meanmin|]
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
-
Hit Selection:
-
Set a hit threshold based on the desired stringency (e.g., compounds exhibiting >50% inhibition or a Z-score < -3).
-
Protocol 2: Orthogonal Hit Confirmation using a Radiometric Assay
This protocol is designed to confirm the activity of primary hits from the FP screen using a different assay modality, thereby reducing the likelihood of false positives arising from assay-specific artifacts.
Principle of the Radiometric Assay
This assay directly measures the enzymatic activity of GCPII by quantifying the cleavage of a radiolabeled substrate, N-acetylaspartyl-[³H]glutamate ([³H]-NAAG). The product, [³H]glutamate, is separated from the unreacted substrate, and its radioactivity is measured. A decrease in the amount of [³H]glutamate produced in the presence of a test compound indicates inhibition of GCPII.[6]
Materials and Reagents
-
Recombinant Human GCPII (rhGCPII):
-
[³H]-NAAG: Radiolabeled substrate.
-
This compound and Primary Hits:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Stop Solution: 100 mM Sodium Phosphate, pH 7.4.
-
Ion-Exchange Resin: To separate the product from the substrate.
-
Scintillation Cocktail and Counter:
Step-by-Step Protocol
-
Dose-Response Plate Preparation:
-
Prepare serial dilutions of the primary hit compounds and this compound in the desired buffer with a fixed percentage of DMSO.
-
-
Enzymatic Reaction:
-
In a microplate, combine the assay buffer, rhGCPII, and the test compound dilutions.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-NAAG.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding the cold Stop Solution.
-
Transfer the reaction mixture to a filter plate containing an ion-exchange resin that binds the unreacted substrate.
-
Wash the resin to ensure complete elution of the [³H]glutamate product.
-
-
Radioactivity Measurement:
-
Collect the flow-through containing the [³H]glutamate into a scintillation plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis and IC₅₀ Determination
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(CPMsample - CPMbackground) / (CPMmax - CPMbackground)])
-
Where CPMsample is the radioactivity of the test well, CPMbackground is the radioactivity of wells with no enzyme, and CPMmax is the radioactivity of the DMSO control wells.
-
-
IC₅₀ Calculation:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Expected Results and Interpretation
A successful HTS campaign will yield a set of confirmed hits with demonstrable dose-dependent inhibition of GCPII in both the primary FP and the orthogonal radiometric assay. This compound, if it is a true GCPII inhibitor, should exhibit a clear dose-response curve and a measurable IC₅₀ value.
Sample Data Table for Confirmed Hits
| Compound ID | FP Assay IC₅₀ (µM) | Radiometric Assay IC₅₀ (µM) |
| This compound | Expected Value | Expected Value |
| Hit_001 | 1.2 | 1.5 |
| Hit_002 | 5.8 | 6.2 |
| ... | ... | ... |
The confirmation of hits in a mechanistically different orthogonal assay provides strong evidence that the observed activity is due to direct interaction with the target enzyme and not an artifact of the primary assay technology. These confirmed hits can then be prioritized for further characterization, including mechanism of action studies and structure-activity relationship (SAR) optimization.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of compound libraries to identify novel inhibitors of Glutamate Carboxypeptidase II, using this compound as a potential tool compound. The combination of a high-throughput fluorescence polarization assay for primary screening and a gold-standard radiometric assay for orthogonal validation ensures the identification of high-quality, confirmed hits. These hits can serve as starting points for medicinal chemistry programs aimed at developing new therapeutics for neurological disorders and cancer.
Future work should focus on elucidating the precise mechanism of inhibition for the confirmed hits and exploring their selectivity against related enzymes. Furthermore, the development of cell-based assays will be crucial to assess the activity of these compounds in a more physiologically relevant context.
References
-
Wiseman, R., et al. (2025). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Pharmacology, 16, 1646207. [Link]
-
Tykvart, J., et al. (2014). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. Journal of Biomolecular Screening, 19(5), 775-782. [Link]
-
Tykvart, J., et al. (2014). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. PubMed Central. [Link]
-
Wiseman, R., et al. (2025). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. PubMed. [Link]
-
Hoxie, N., et al. (2024). Development of a high-throughput dual-stream liquid chromatography-tandem mass spectrometry method to screen for inhibitors of glutamate carboxypeptidase II. Rapid Communications in Mass Spectrometry, 38(15), e9772. [Link]
-
Wiseman, R., et al. (2025). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. PubMed Central. [Link]
-
Tang, H., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 26(11), 3192. [Link]
-
Tykvart, J., et al. (2014). An Overview of Current Assays Used for Glutamate Carboxypeptidase II (GCPII). ResearchGate. [Link]
-
Barinka, C., et al. (2012). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Medicinal Chemistry, 19(6), 856-870. [Link]
-
Johns Hopkins Drug Discovery. (n.d.). Project - Glutamate Carboxypeptidase II. Retrieved from [Link]
Sources
- 1. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-throughput dual-stream liquid chromatography-tandem mass spectrometry method to screen for inhibitors of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action of (S)-2-(4-Nitrobenzamido)pentanedioic acid as a Glutamate Carboxypeptidase II (GCPII/PSMA) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to characterizing the mechanism of action of (S)-2-(4-Nitrobenzamido)pentanedioic acid, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), is a well-validated therapeutic target for prostate cancer and various neurological disorders.[1][2] These protocols detail the necessary in vitro and cell-based assays to determine the inhibitory potency (IC50), mode of inhibition, and cellular target engagement of this compound.
Introduction to this compound and its Target, GCPII/PSMA
This compound belongs to a class of small-molecule inhibitors designed to target the enzymatic activity of Glutamate Carboxypeptidase II (GCPII). GCPII is a zinc metalloenzyme that catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3]
Clinical and Research Significance:
-
In Oncology: GCPII is significantly overexpressed on the surface of prostate cancer cells, where it is known as Prostate-Specific Membrane Antigen (PSMA).[4] This overexpression makes it an exceptional target for both diagnostic imaging and targeted therapy of prostate cancer.[2][4]
-
In Neuroscience: In the brain, GCPII modulates glutamatergic neurotransmission by regulating levels of the neuropeptide NAAG.[5][6] Inhibition of GCPII can be neuroprotective in models of stroke, neuropathic pain, and amyotrophic lateral sclerosis by preventing excessive glutamate release.[3][5]
Understanding the precise mechanism by which compounds like this compound inhibit GCPII is crucial for their development as therapeutic agents. This guide provides the foundational experimental workflows for this characterization.
PART 1: In Vitro Enzymatic Characterization
The primary goal of in vitro studies is to quantify the inhibitor's potency and understand how it interacts with the purified enzyme. This involves determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive).
Principle of the GCPII Enzymatic Assay
The most common methods for measuring GCPII activity rely on monitoring the hydrolysis of its substrate, NAAG.[7] A widely used method is a radioenzymatic assay that quantifies the release of [3H]-glutamate from [3H]-NAAG.[7][8] Spectrophotometric and fluorescence-based assays are also available and can offer higher throughput.[8][9][10] The protocol below describes a representative radioenzymatic assay.
Protocol 1.1: Determination of IC50 against Recombinant Human GCPII
This protocol determines the concentration of this compound required to inhibit 50% of GCPII enzymatic activity.
Materials:
-
Recombinant human GCPII/PSMA
-
This compound
-
N-acetyl-L-aspartyl-L-[3H]glutamate ([3H]-NAAG)
-
Unlabeled NAAG
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dowex AG 50W-X8 cation exchange resin
-
Scintillation fluid and vials
-
Microcentrifuge tubes and 96-well plates
Workflow Diagram:
Caption: Workflow for IC50 determination of a GCPII inhibitor.
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a 10-point serial dilution series of this compound in Tris-HCl buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 0.1 nM). Include a vehicle-only control (0% inhibition) and a control with a known potent inhibitor like 2-PMPA (100% inhibition).
-
Reaction Setup: In microcentrifuge tubes, add 10 µL of each inhibitor dilution.
-
Enzyme Addition: Add 20 µL of recombinant human GCPII enzyme solution (concentration to be optimized for linear reaction kinetics) to each tube. Briefly pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate mix containing [3H]-NAAG and unlabeled NAAG (final concentration typically at or below the Km value).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes) within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quench solution, such as 100 µL of 0.1 M HCl.
-
Separation of Product: Add a slurry of Dowex cation exchange resin to each tube. The resin binds the unreacted [3H]-NAAG (substrate) while the [3H]-glutamate (product) remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[11]
-
Data Presentation (Example):
| Inhibitor Conc. (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 5 | 48.9 |
| 10 | 75.3 |
| 50 | 92.1 |
| 100 | 98.5 |
| IC50 (nM) | ~5.1 |
PART 2: Cell-Based Target Engagement & Functional Assays
Cell-based assays are critical to confirm that the inhibitor can access and engage its target in a physiological context and to assess its impact on cellular function. Prostate cancer cell lines that endogenously express PSMA, such as LNCaP cells, are commonly used for these studies.[12][13][14]
Protocol 2.1: Cellular PSMA Binding Affinity (IC50) Assay
This protocol measures the ability of this compound to displace a known radiolabeled ligand from PSMA on the surface of intact cells.
Materials:
-
LNCaP cells (PSMA-positive)[14]
-
PC-3 cells (PSMA-negative, for control)[14]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
A known high-affinity PSMA-targeting radioligand (e.g., [125I]I-BA)
-
This compound
-
Binding buffer (e.g., Tris-based buffer with salts)
-
Gamma counter
Workflow Diagram:
Caption: Workflow for a competitive cellular binding assay.
Step-by-Step Protocol:
-
Cell Culture: Seed LNCaP cells in a 96-well plate and allow them to adhere and grow to form a confluent monolayer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in binding buffer.
-
Assay Setup:
-
Gently wash the cell monolayers with ice-cold binding buffer.
-
Add the inhibitor dilutions to the wells.
-
Add the PSMA-targeting radioligand at a constant concentration (typically near its Kd value).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled inhibitor).
-
-
Incubation: Incubate the plate at 4°C for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Washing: Aspirate the binding solution and quickly wash the wells multiple times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells in each well (e.g., using 0.1 M NaOH). Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding displaced by each concentration of the test compound.
-
Plot the percentage of displacement against the log of the inhibitor concentration and fit the curve to determine the cellular IC50.
-
Interpreting the Results: Mode of Action
By comparing the results from the enzymatic and cellular assays, a picture of the inhibitor's mechanism emerges.
-
Competitive Inhibition: If the inhibitor binds to the same active site as the natural substrate (NAAG), it is competitive. This is often the case for substrate-mimetic inhibitors. In kinetic studies, a competitive inhibitor will increase the apparent Km of the substrate without changing the Vmax.
-
Non-competitive Inhibition: If the inhibitor binds to an allosteric site (a site other than the active site), it is non-competitive. This binding event changes the enzyme's conformation, reducing its catalytic efficiency. A non-competitive inhibitor will decrease the Vmax without changing the Km.
Diagram of Competitive Inhibition:
Caption: Competitive inhibition at the GCPII active site.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a GCPII/PSMA inhibitor. By determining its in vitro potency (enzymatic IC50), confirming its ability to engage the target in a cellular environment (cellular binding IC50), and elucidating its kinetic mode of action, researchers can build a strong foundation for further preclinical and clinical development. These studies are essential for validating its potential as a targeted therapeutic for prostate cancer or as a neuroprotective agent.
References
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Neale, J. H. NAAG peptidase inhibitors and their potential for diagnosis and therapy. PubMed, National Institutes of Health. Available at: [Link].
-
Olszewski, R. T., et al. NAAG peptidase inhibitors and deletion of NAAG peptidase gene enhance memory in novel object recognition test. NIH. Available at: [Link].
-
Patsnap Synapse. What are PSMA inhibitors and how do they work? Patsnap Synapse. Available at: [Link].
-
Rojas, C., et al. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry. Available at: [Link].
-
Thomas, A. G., et al. Application of Novel Therapeutic Agents for CNS Injury: NAAG Peptidase Inhibitors. NIH. Available at: [Link].
-
Mesters, J. R., et al. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. International Union of Crystallography. Available at: [Link].
-
Neale, J. H., et al. A model of the role of NAAG peptidase inhibition and its influence on NAAG and NAAG2 in the nervous system. ResearchGate. Available at: [Link].
-
Wurzer, A., et al. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga–PSMA uptake in LNCaP cells. NIH. Available at: [Link].
-
Olszewski, R. T., et al. NAAG Peptidase Inhibitors Act via mGluR3: Animal Models of Memory, Alzheimer's, and Ethanol Intoxication. PubMed Central. Available at: [Link].
-
Barinka, C., et al. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. PubMed Central. Available at: [Link].
-
Wikipedia. Glutamate carboxypeptidase II. Wikipedia. Available at: [Link].
-
Johns Hopkins Drug Discovery. Project - Glutamate Carboxypeptidase II. Johns Hopkins University. Available at: [Link].
-
Yao, J. L., et al. Loss of PSMA expression in androgen-deprived LNCaP cells following androgen deprivation treatment. ResearchGate. Available at: [Link].
-
Banerjee, S. R., et al. Novel Role of Prostate-Specific Membrane Antigen in Suppressing Prostate Cancer Invasiveness. AACR Journals. Available at: [Link].
-
Sheehan, B., et al. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer. AACR Journals. Available at: [Link].
-
Tiffany, C. W., & Slusher, B. S. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG). PubMed. Available at: [Link].
-
Kesch, C., et al. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer. NIH. Available at: [Link].
-
Anani, S., et al. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors. PubMed Central. Available at: [Link].
-
Anani, S., et al. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors. ResearchGate. Available at: [Link].
-
Al-Shuhaib, M. B. S., et al. Kinetic Properties of Glutamate Carboxypeptidase II Partially Purified from Leukodystrophy Patient's Serum. ACS Publications. Available at: [Link].
-
Barinka, C., et al. Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. PubMed. Available at: [Link].
-
Ptacek, J., et al. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. PubMed Central. Available at: [Link].
-
Ptacek, J., et al. An Overview of Current Assays Used for Glutamate Carboxypeptidase II (GCPII). ResearchGate. Available at: [Link].
-
Journal of Urology. INHIBITION OF PROSTATE SPECIFIC MEMBRANE ANTIGEN... Ovid. Available at: [Link].
-
Nedrow-Byers, J. R., et al. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance. NIH. Available at: [Link].
-
Ruigrok, E. A. M., et al. In vitro autoradiography assays determining binding and IC50 values of... ResearchGate. Available at: [Link].
-
Cancer Research. The mechanism by which prostate specific membrane antigen (PSMA) may induce prostate carcinogenesis and growth. AACR Journals. Available at: [Link].
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link].
-
ResearchGate. PSMA affinities (IC 50 ) of the compounds investigated. ResearchGate. Available at: [Link].
-
Ordonez, C., et al. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer. NIH. Available at: [Link].
Sources
- 1. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 2. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 4. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 6. Application of Novel Therapeutic Agents for CNS Injury: NAAG Peptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga–PSMA uptake in LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid
Welcome to the technical support guide for the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you optimize your reaction yield and purity.
Overview of the Synthesis
The synthesis of this compound is typically achieved via the N-acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is widely used for creating amide bonds.[1][2] The reaction is generally performed in a biphasic aqueous system where a base, such as sodium hydroxide, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
The core transformation involves the nucleophilic attack of the deprotonated amino group of L-glutamic acid on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1] While robust, the reaction's success is highly sensitive to several parameters, and deviation can lead to low yields and purification difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is very low. What are the most critical factors to investigate?
A low yield is the most common problem and can usually be traced to one of three areas: reaction conditions, reagent quality, or workup/purification losses.
The most critical parameter is pH control . The Schotten-Baumann acylation of an amino acid is a competition between two nucleophiles: the desired amine and the undesired water/hydroxide.[4]
-
If pH is too low (pH < 8.5): The amino group of L-glutamic acid will be significantly protonated (-NH₃⁺). This removes its nucleophilicity, drastically slowing down or stopping the desired acylation reaction.[5]
-
If pH is too high (pH > 10.5): The concentration of hydroxide ions (OH⁻) becomes high enough to aggressively attack the 4-nitrobenzoyl chloride, leading to rapid hydrolysis and the formation of the unreactive 4-nitrobenzoic acid as the major byproduct.[4][6]
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Optimizing Reaction Conditions for (S)-2-(4-Nitrobenzamido)pentanedioic Acid Synthesis
Welcome to the technical support guide for the synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental step.
The target molecule is synthesized via the N-acylation of L-glutamic acid with 4-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , a robust method for forming amides from amines and acyl chlorides under aqueous alkaline conditions.[1][2][3] Success hinges on carefully controlling reaction parameters to favor the desired amide formation while minimizing competing side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: Why is my product yield consistently low?
A low or non-existent yield is the most common challenge in this synthesis. The root cause is almost always a combination of factors that consume your starting materials in non-productive pathways.
Answer: Low yield can typically be traced to three primary culprits: premature hydrolysis of the acyl chloride, improper pH control, or suboptimal temperature management.
-
Cause 1: Hydrolysis of 4-Nitrobenzoyl Chloride
-
Explanation: 4-nitrobenzoyl chloride is a highly reactive acylating agent, which also makes it extremely sensitive to moisture.[4] In the aqueous basic environment of the reaction, it can rapidly hydrolyze to the unreactive 4-nitrobenzoic acid, consuming it before it can acylate the glutamic acid.
-
Solution:
-
Employ a Biphasic System: The standard "Schotten-Baumann conditions" use a two-phase solvent system, such as dichloromethane/water or dichloroethane/water.[2][3][5] L-glutamic acid (as sodium glutamate) resides in the aqueous phase, while the 4-nitrobenzoyl chloride is dissolved in the organic phase. The reaction occurs at the interface, which limits the exposure of the bulk acyl chloride to water and hydroxide ions.[3][4]
-
Vigorous Stirring: Intense agitation is crucial to maximize the surface area between the two phases, ensuring the reactants can interact efficiently at the interface.
-
Controlled Addition: Dissolve the 4-nitrobenzoyl chloride in the organic solvent and add it slowly (dropwise) to the cooled, vigorously stirred aqueous solution of sodium glutamate.[5] This keeps the instantaneous concentration of the acyl chloride low, further minimizing hydrolysis.
-
-
-
Cause 2: Incorrect pH Management
-
Explanation: The pH is the most critical parameter in this reaction. The amine group of L-glutamic acid is only nucleophilic in its free, unprotonated state. The reaction also generates one equivalent of hydrochloric acid (HCl), which will protonate and deactivate unreacted amine if not neutralized.[1][6] However, an excessively high pH (too much base) will dramatically accelerate the hydrolysis of the acyl chloride.
-
Solution: The optimal pH is a delicate balance, typically between 8.0 and 9.0 .[5][7][8] This pH must be actively maintained during the addition of the 4-nitrobenzoyl chloride. This is achieved by the simultaneous dropwise addition of an aqueous base solution (e.g., 1M NaOH) to neutralize the forming HCl and keep the pH within the target range.[5][7] Use a calibrated pH meter for accurate monitoring.
-
-
Cause 3: Suboptimal Temperature Control
-
Explanation: Both the acylation and the hydrolysis reactions are exothermic. Running the reaction at elevated temperatures increases the rate of both, but disproportionately accelerates the undesired hydrolysis of the acyl chloride.
-
Solution: The initial addition of 4-nitrobenzoyl chloride should be performed at a reduced temperature, typically 0-5 °C , using an ice bath.[5][8] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 1-3 hours to ensure completion.[5][7]
-
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: The primary impurities are typically unreacted starting materials resulting from the issues described in Q1.
-
Contaminant 1: 4-Nitrobenzoic Acid
-
Source: This is the product of acyl chloride hydrolysis. Since it is also a carboxylic acid, it will be soluble in the basic aqueous layer as a sodium salt alongside your product. Upon acidification during workup, it will co-precipitate with your desired product.
-
Removal:
-
Prevention: The best strategy is prevention by optimizing the reaction conditions (see Q1) to minimize its formation.
-
Recrystallization: If significant contamination is present, recrystallization of the crude product from hot water is an effective purification method.[9] The desired product and the impurity have different solubility profiles.
-
-
-
Contaminant 2: Unreacted L-Glutamic Acid
-
Source: Incomplete reaction.
-
Removal: L-glutamic acid has much higher solubility in the final acidic aqueous solution than the product. Therefore, thorough washing of the filtered product precipitate with cold, acidified water (pH 1-2) and then with pure cold water should effectively remove it.[7]
-
Q3: I am observing a loss of optical activity in my product. What causes this and how can it be prevented?
Answer: Racemization of the chiral center in L-glutamic acid is a known risk in reactions involving strong bases.[10]
-
Explanation: The alpha-proton on the chiral carbon of the amino acid can be abstracted under strongly basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers (racemization). While some studies have shown complex effects of base concentration on racemization, the general principle is to avoid unnecessarily harsh conditions.[10]
-
Solution:
-
Strict pH Control: Avoid pH "hot spots" by adding the base slowly and with efficient stirring. Do not exceed the recommended pH range of 8.0-9.0.
-
Maintain Low Temperature: Keeping the reaction temperature low (0-5 °C) reduces the rate of the proton abstraction that leads to racemization.
-
Minimize Reaction Time: Do not let the reaction stir for an excessively long time after completion. Monitor the reaction by a suitable method (e.g., TLC) and proceed with workup once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
Answer: This synthesis proceeds via a nucleophilic acyl substitution mechanism under Schotten-Baumann conditions.[11][12]
-
Deprotonation: The aqueous base ensures that the amino group of L-glutamic acid is in its free, nucleophilic form.
-
Nucleophilic Attack: The nitrogen atom of the glutamic acid attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
-
Neutralization: The proton on the newly formed amide nitrogen is removed by the base, and the expelled chloride ion combines with a proton source. The HCl byproduct is continuously neutralized by the added base, driving the reaction to completion.[3][6]
Q2: Why is a biphasic (water/organic) solvent system necessary?
Answer: The biphasic system is a cornerstone of the Schotten-Baumann method and serves two critical functions.[2][4] First, it physically separates the highly water-sensitive acyl chloride (in the organic phase) from the bulk aqueous base, thereby minimizing its hydrolysis.[3] Second, it allows for the use of an aqueous base to effectively neutralize the HCl byproduct in the aqueous phase, which is essential for driving the reaction equilibrium towards the product.[2]
Q3: What are the key characterization signals to confirm my product?
Answer: You should use a combination of techniques to confirm the structure and purity of this compound.
-
HPLC: To assess the purity of the final product.[5]
-
IR Spectroscopy: Look for characteristic peaks: a strong C=O stretch for the amide (around 1640 cm⁻¹), C=O stretches for the two carboxylic acids (around 1700-1720 cm⁻¹), an N-H stretch for the amide (around 3300 cm⁻¹), and strong peaks for the nitro group (around 1520 and 1350 cm⁻¹).
-
¹H NMR: Expect to see signals for the aromatic protons of the 4-nitrophenyl group, the alpha-proton of the glutamic acid backbone, and the beta and gamma protons of the pentanedioic acid chain.
-
Melting Point: Compare the observed melting point to the literature value as an indicator of purity.
Data Presentation & Protocols
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| L-Glutamic Acid | 1.1 equivalents (relative to acyl chloride) | Ensures complete consumption of the more valuable acyl chloride.[5][8] |
| Solvent System | Dichloroethane/Water or Dichloromethane/Water | Biphasic system to minimize acyl chloride hydrolysis.[3][5] |
| Temperature | 0-5 °C during addition; warm to RT after | Controls reaction rate and minimizes side reactions.[5][8] |
| pH | Maintain at 8.0 - 9.0 | Optimal balance between amine nucleophilicity and acyl chloride stability.[5][7] |
| Base | 1 M Sodium Hydroxide (aq) | Added concurrently to neutralize HCl byproduct.[5][7] |
| Reaction Time | 1-3 hours post-addition | Allows the reaction to proceed to completion.[5][7] |
| Workup pH | Acidify to pH 1-2 with HCl | Precipitates the final product from the aqueous solution.[5][7] |
Experimental Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a pH probe, dissolve L-glutamic acid (e.g., 0.11 mol) in water (e.g., 75 mL). Cool the flask in an ice bath to 0-5 °C.
-
pH Adjustment: While stirring, slowly add 1 M NaOH solution to the flask until the pH of the solution stabilizes between 8.5 and 9.0. This converts the glutamic acid to sodium glutamate.[8]
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (e.g., 0.10 mol) in an organic solvent like dichloroethane (e.g., 100 mL).
-
Condensation Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution over 30-60 minutes. Simultaneously, add 1 M NaOH solution dropwise via a separate funnel to maintain the reaction pH between 8.5 and 9.0.[5][7]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.[5]
-
Workup - Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Retain the aqueous (top) layer, which contains the sodium salt of the product.[5]
-
Workup - Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl while stirring until the pH reaches 1-2. A white precipitate of the product should form.[5][7]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight. The yield should be high (e.g., >95%).[5]
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Schotten-Baumann Reaction Mechanism
Caption: Simplified mechanism of the Schotten-Baumann N-acylation reaction.
References
-
An In-Depth Technical Guide to the Synthesis of (4-Aminobenzoyl)-L-glutamic Acid. Benchchem. 7
-
Preparation method of N (4-aminobenzoyl)-L-glutamic acid. Eureka | Patsnap. 8
-
N-(4-NITROBENZOYL)-L-GLUTAMIC ACID DIETHYL ESTER synthesis. ChemicalBook.
-
CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid. Google Patents.
-
This compound. Arctom Scientific.
-
(4-Nitrobenzoyl)-L-glutamic acid. ChemScene.
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI.
-
Schotten Baumann Reaction. BYJU'S.
-
Schotten–Baumann reaction. Wikipedia.
-
Schotten-Baumann Reaction. Cambridge University Press.
-
Optical Activity and the Direct Method of Acylation. Journal of the American Chemical Society.
-
Schotten-Baumann Reaction. Organic Chemistry Portal.
-
Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
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Chemistry Schotten Baumann Reaction. SATHEE.
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Schotten-Baumann reaction. chemeurope.com.
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Schotten–Baumann reaction. Grokipedia.
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N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed.
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N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases | Request PDF. ResearchGate.
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Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journals Online.
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How to improve the stability of (S)-2-(4-Nitrobenzamido)pentanedioic acid in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (S)-2-(4-Nitrobenzamido)pentanedioic acid. This guide is designed to provide in-depth technical assistance to researchers and professionals encountering stability challenges with this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in aqueous solutions?
A1: The instability of this compound in aqueous solutions primarily stems from the hydrolysis of its amide bond. This reaction is catalyzed by both acidic and basic conditions.[1][2] The electron-withdrawing nature of the nitro group on the benzoyl moiety can influence the susceptibility of the amide carbonyl carbon to nucleophilic attack.[3]
The molecule consists of a glutamic acid backbone linked to a 4-nitrobenzoyl group via an amide bond. Amide bonds are generally stable, but their hydrolysis can be significantly accelerated under certain conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[1][4]
-
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[1][2] This process is often faster than acid-catalyzed hydrolysis.[5]
Q2: My solution of this compound is showing a yellow tint that deepens over time. What could be the cause?
A2: The development of a yellow color is often indicative of degradation, particularly involving the nitroaromatic portion of the molecule. While amide hydrolysis is a primary concern, nitroaromatic compounds themselves can undergo various reactions. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack and can also be involved in reduction reactions, potentially leading to colored byproducts.[3] Additionally, light exposure can induce photolytic degradation of nitroaromatic compounds.[6]
Q3: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?
A3: For many amides, the rate of hydrolysis is at a minimum in the neutral to slightly acidic pH range (approximately pH 4-6). Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions will significantly accelerate the degradation of the amide bond.[5] Therefore, maintaining the pH of your solution within this slightly acidic to neutral range is crucial for maximizing stability. The glutamic acid portion of the molecule also has two carboxylic acid groups, which can influence the overall charge and stability of the molecule at different pH values.[7]
Q4: Can the choice of solvent affect the stability of the compound?
A4: Absolutely. While aqueous solutions are common, the use of co-solvents can impact stability. Protic solvents, like water and alcohols, can participate in hydrolysis reactions. Aprotic solvents, if compatible with your experimental design, may slow down hydrolysis. However, the solubility of the compound, which has polar carboxylic acid groups, must be considered. Some studies on other nitroaromatic compounds have shown that stability can vary in different solvent systems like acetonitrile/water versus methanol/water.[8]
Q5: Are there any specific storage conditions you recommend for solutions of this compound?
A5: To maximize the shelf-life of your this compound solutions, we recommend the following:
-
Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of all chemical degradation reactions. For long-term storage, freezing (-20 °C or below) is advisable, but be mindful of potential freeze-thaw cycle effects.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Nitroaromatic compounds can be susceptible to photodecomposition.[6]
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues encountered during experiments with this compound.
Issue 1: Rapid Loss of Compound Potency or Concentration
Symptoms:
-
Decreased peak area in HPLC analysis over a short period.
-
Inconsistent results in biological or chemical assays.
Potential Cause:
-
Amide bond hydrolysis due to inappropriate pH of the solution.
Troubleshooting Workflow:
Troubleshooting Workflow for Potency Loss
Experimental Protocol: pH Adjustment and Stability Monitoring
-
Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Titrate with acetic acid to a final pH of 5.0.
-
Solution Preparation: Dissolve a known concentration of this compound in the prepared buffer.
-
Initial Analysis (T=0): Immediately analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration. High-performance liquid chromatography is a highly versatile and sensitive technique for this purpose.[9]
-
Incubation: Store the solution under controlled conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: Analyze aliquots of the solution at predetermined time points (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Plot the concentration of the compound against time to determine the degradation rate. Compare this to the degradation rate in an unbuffered aqueous solution.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks appearing in HPLC or LC-MS analysis of the solution over time.
-
Changes in the solution's physical properties (e.g., color, turbidity).
Potential Causes:
-
Formation of hydrolysis products: 4-nitrobenzoic acid and (S)-glutamic acid.
-
Degradation of the nitroaromatic ring.
-
Intramolecular cyclization of the glutamic acid moiety to form pyroglutamic acid derivatives, a known reaction for glutamic acid under certain conditions.[7][10]
Troubleshooting Workflow:
Troubleshooting Workflow for Impurity Formation
Data Presentation: Expected Degradation Products
| Degradation Pathway | Product 1 | Product 2 |
| Amide Hydrolysis | 4-Nitrobenzoic acid | (S)-Glutamic acid |
| Glutamate Cyclization | (S)-5-oxo-2-(4-nitrobenzamido)pyrrolidine-2-carboxylic acid | Water |
Analytical Protocol: Identification of Degradation Products by LC-MS
-
Sample Preparation: Use an aged solution of this compound that shows significant degradation peaks.
-
LC-MS Analysis: Employ a high-resolution mass spectrometer coupled with liquid chromatography to separate the parent compound from its degradants. Analytical methods like LC-MS are powerful for identifying unknown compounds.[11]
-
Mass Identification: Determine the exact mass of the unknown peaks and compare them to the theoretical masses of the potential degradation products listed in the table above.
-
Fragmentation Analysis (MS/MS): If necessary, perform MS/MS analysis on the unknown peaks to obtain fragmentation patterns. Compare these patterns with those of authentic standards or with predicted fragmentation patterns to confirm the identity of the degradants.
By systematically addressing these common issues, researchers can significantly improve the stability and reliability of their experiments involving this compound.
References
-
Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Chemguide. (n.d.). Hydrolysing Amides. Chemguide. [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-82. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science, 52(6), 1750-1752. [Link]
-
Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science. [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
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- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uregina.ca [uregina.ca]
- 6. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Common experimental errors with (S)-2-(4-Nitrobenzamido)pentanedioic acid
Technical Support Center: (S)-2-(4-Nitrobenzamido)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound, also known as N-(4-nitrobenzoyl)-L-glutamic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common experimental challenges. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
Q1: What are the key properties of this compound?
A1: this compound is a derivative of L-glutamic acid. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₇ | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| Appearance | Almost white powder | [1] |
| Melting Point | 117-118 °C | [1][2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [1][3] |
| Solubility | Sparingly soluble in methanol, slightly soluble in ethyl acetate.[1] Very soluble in water.[2] | [1][2] |
Note on Solubility: There are conflicting reports on water solubility. It's advisable to test solubility in your specific buffer system. The dicarboxylic acid nature suggests that solubility is highly pH-dependent; it will be significantly more soluble in basic aqueous solutions where the carboxylic acids are deprotonated.
Q2: What are the primary applications of this compound?
A2: The primary application is as a substrate for enzymes that process glutamate-containing molecules. It is most notably used in assays for Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).[4][5] GCPII is a zinc metalloenzyme that is a major target for the imaging and treatment of prostate cancer and is also implicated in neurological disorders.[5][6][7]
Q3: How should I properly store this compound?
A3: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1][3] For long-term storage, especially once in solution, it is advisable to store at -20°C or -80°C to prevent degradation.[8] The nitroaromatic group can be sensitive to light, so storing in an amber vial or in the dark is recommended.
Q4: Is this compound hazardous?
A4: Yes, it is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[9] It may also cause respiratory irritation.[9] Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, should be followed. Handle in a well-ventilated area or a chemical fume hood.[9]
Part 2: Troubleshooting Guide
This section provides detailed, cause-and-effect troubleshooting for common experimental problems.
Section 2.1: Synthesis & Purification Issues
The synthesis of this compound typically involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride under basic conditions.
Q5: My synthesis yield is consistently low. What are the likely causes?
A5: Low yields in this synthesis are a common problem and can stem from several factors. A systematic review of your procedure is the best approach.[10][11]
-
Cause 1: Reagent Quality. The purity of your starting materials is critical. L-glutamic acid should be pure, and 4-nitrobenzoyl chloride is highly moisture-sensitive and can degrade over time.[10]
-
Solution: Use a fresh bottle of 4-nitrobenzoyl chloride or purify it before use. Ensure your L-glutamic acid is of high purity. Solvents must be anhydrous if the reaction is sensitive to water.[10]
-
-
Cause 2: Incorrect pH Control. The reaction involves the deprotonation of the amino group of glutamic acid to make it nucleophilic. The pH must be maintained in the basic range (typically pH 8-9) for the reaction to proceed efficiently.[1] If the pH is too low, the amine will be protonated and unreactive. If it's too high, you risk hydrolysis of the 4-nitrobenzoyl chloride.
-
Solution: Carefully monitor and adjust the pH of the reaction mixture throughout the addition of 4-nitrobenzoyl chloride. Use a dilute base solution (e.g., 1M NaOH) for adjustment to avoid overshooting the target pH.[1]
-
-
Cause 3: Inefficient Workup and Product Loss. The product has two carboxylic acid groups, making its solubility highly dependent on pH. During workup, the product is precipitated by acidifying the aqueous solution.[1]
-
Solution: Ensure the solution is acidified to a low pH (pH 1-2) to fully protonate both carboxylates and maximize precipitation. Cool the mixture on ice to further decrease solubility before filtration. After filtering, wash the solid with cold, acidified water to remove inorganic salts without dissolving the product. You can also back-extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.[10]
-
-
Cause 4: Sub-optimal Reaction Conditions. Temperature and reaction time can impact yield.[12]
The following workflow diagram illustrates a troubleshooting process for low synthesis yield.
Caption: Troubleshooting workflow for low synthesis yield.
Q6: My purified product shows impurities in the NMR/LC-MS. What are they and how can I remove them?
A6: Common impurities include unreacted L-glutamic acid or 4-nitrobenzoic acid (from hydrolysis of the chloride).
-
L-glutamic Acid: This starting material is highly polar and should be easily removed.
-
Removal: It is insoluble in most organic solvents. A thorough wash of the crude product with an organic solvent in which the desired product is slightly soluble (but glutamic acid is not) can be effective. Alternatively, during the acidic workup, L-glutamic acid will remain in the aqueous phase.
-
-
4-Nitrobenzoic Acid: This is a common byproduct from the hydrolysis of 4-nitrobenzoyl chloride. Its polarity is similar to the product, which can make separation difficult.
-
Removal: Recrystallization is the most effective method. A solvent system of ethanol/water or ethyl acetate/hexanes can be explored. If column chromatography is necessary, using a silica gel column with a mobile phase containing a small amount of acid (e.g., 0.5% acetic acid) can improve the separation of acidic compounds.[10]
-
Section 2.2: Enzyme Assay (GCPII/PSMA) Issues
This compound is a substrate for GCPII, which cleaves it into 4-nitrobenzamide and L-glutamic acid. The reaction can be monitored in several ways, but each comes with potential pitfalls.
Q7: I'm seeing high background signal or no enzyme activity in my spectrophotometric assay.
A7: This is a frequent issue when working with nitroaromatic compounds.
-
Cause 1: Poor Substrate Solubility. The compound may not be fully dissolved in your assay buffer, leading to light scattering (high background) or an inaccurate substrate concentration (low/no activity).
-
Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous assay buffer.[8] Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect enzyme activity. Visually inspect the final assay solution for any precipitate.
-
-
Cause 2: Incorrect Assay Conditions. GCPII activity is dependent on pH and the presence of cofactors.[4]
-
Cause 3: Substrate or Product Interference. The nitro group on the substrate and the 4-nitrobenzamide product have strong UV absorbance. If you are monitoring another component of the reaction, this can interfere.
-
Solution: Run proper controls. This includes a "no enzyme" control (substrate in buffer) to measure the background absorbance of the substrate and a "no substrate" control (enzyme in buffer). Subtract these background readings from your experimental values. If product inhibition or interference is suspected, you may need to switch to an orthogonal assay method, such as an LC-MS-based assay that directly measures glutamate formation.[4]
-
The diagram below outlines a decision-making process for troubleshooting a problematic GCPII assay.
Caption: Decision tree for troubleshooting GCPII enzyme assays.
Q8: My inhibitor IC₅₀ values are not reproducible.
A8: Reproducibility issues in inhibition assays often point to subtle variations in experimental setup.
-
Cause 1: Inconsistent Incubation Times. If your inhibitor is a slow-binding inhibitor, the measured IC₅₀ will depend on the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
Solution: Standardize the pre-incubation time for the enzyme and inhibitor across all experiments. Test different pre-incubation times to see if the IC₅₀ value changes, which would indicate slow-binding kinetics.
-
-
Cause 2: Substrate Concentration. The measured IC₅₀ for a competitive inhibitor is dependent on the concentration of the substrate used in the assay.
-
Solution: Ensure you use the same concentration of this compound in every assay. It is best practice to use a substrate concentration at or below its Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.
-
-
Cause 3: Protein Aggregation. At high concentrations, some inhibitors can form aggregates that non-specifically inhibit enzymes, leading to steep, irreproducible dose-response curves.
-
Solution: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation. Always check for a dose-response relationship; non-specific inhibition often has a very steep curve.
-
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
-
Rojas, C., et al. (2022). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
-
iChemical. (n.d.). N-(4-Nitrobenzoyl)-L-glutamic acid, CAS No. 6758-40-3. Retrieved from [Link]
-
Navrátil, M., et al. (2016). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]
- Rakhimbekova, A. (2021). Development of internally quenched fluorescent probes for continuous measurement of glutamate carboxypeptidase II activity. Charles University, Faculty of Science.
-
PubChem. (n.d.). (S)-2-((S)-2-((S)-2-Amino-4-carboxybutanamido)-3-(4-hydroxyphenyl)Propanamido)pentanedioic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Current Assays Used for Glutamate Carboxypeptidase II (GCPII). Retrieved from [Link]
- Debnath, M., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology.
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Aminobenzoyl)amino)pentanedioic acid. Retrieved from [Link]
-
Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal. Retrieved from [Link]
Sources
- 1. P-NITROBENZOYL-L-GLUTAMIC ACID | 6758-40-3 [chemicalbook.com]
- 2. N-(4-Nitrobenzoyl)-L-glutamic acid, CAS No. 6758-40-3 - iChemical [ichemical.com]
- 3. chemscene.com [chemscene.com]
- 4. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arctomsci.com [arctomsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Degradation products of (S)-2-(4-Nitrobenzamido)pentanedioic acid to monitor
Welcome to the technical support center for (S)-2-(4--Nitrobenzamido)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability issues and analytical challenges. The information herein is structured to provide not just procedural steps but also the underlying scientific rationale to empower you in your experimental design and troubleshooting efforts.
Section 1: Understanding the Stability Profile of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
This compound, also known as 4-nitrobenzoyl-L-glutamic acid, possesses three primary functional groups that influence its stability: an amide linkage , two carboxylic acid groups , and a nitroaromatic ring . Understanding the susceptibility of these groups to degradation is the first step in designing robust analytical methods and ensuring the integrity of your research.
Forced degradation studies are critical to understanding a molecule's stability.[1][2][3][4] These studies intentionally stress the molecule under harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and photolysis) to predict the degradation products that could form over its shelf life.[1][2][3][4] This knowledge is foundational for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5][6][7][8][9]
The primary degradation pathways anticipated for this molecule are:
-
Amide Hydrolysis: This is often the most significant pathway for N-acylated amino acids.[10] The amide bond can be cleaved under both acidic and basic conditions, yielding the parent compounds.[11][12][13] The rate of hydrolysis can be influenced by the electronic nature of substituents on the aromatic ring.[10]
-
Nitro Group Reduction: The nitro group is an electron-withdrawing group that makes the aromatic ring susceptible to certain reactions.[14] Under reducing conditions (e.g., in the presence of certain excipients, impurities, or metabolic processes), the nitro group can be reduced to a nitroso, hydroxylamine, or, most commonly, an amino group.[15][16]
-
Decarboxylation: While generally requiring more energy (e.g., high heat), the loss of a carboxyl group as CO2 is a potential thermal degradation pathway.
The following diagram illustrates the most probable degradation pathways.
Caption: Primary degradation pathways for the target molecule.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common questions regarding the degradation products of this compound.
Q1: What are the primary degradation products I should monitor for in my stability studies?
Based on the chemical structure, you should prioritize monitoring for two primary degradation products and one potential secondary product:
-
Primary Degradant 1 (Hydrolysis): 4-Nitrobenzoic acid. This results from the cleavage of the amide bond.
-
Primary Degradant 2 (Hydrolysis): L-Glutamic acid. This is the other product of amide bond cleavage. Note that due to its high polarity, it can be challenging to retain on standard reversed-phase HPLC columns.
-
Potential Degradant 3 (Reduction): (S)-2-(4-Aminobenzamido)pentanedioic acid. This product forms if the nitro group is reduced to an amine. This is a critical impurity to monitor as aromatic amines can have toxicological properties.[14]
Q2: My experiment involves pH changes. At what pH is the molecule most susceptible to degradation?
Amide hydrolysis is catalyzed by both acid and base. Therefore, you should expect increased degradation rates at pH values below 4 and above 8. Studies on similar N-benzoyl amino acids have shown they are susceptible to hydrolysis in dilute acid at elevated temperatures.[11][17] The optimal pH for amide hydrolysis of a similar compound, N-(o-carboxybenzoyl)-L-leucine, was found to be between 0 and 3.[12] It is crucial to evaluate stability across a range of pH values as recommended by ICH guidelines for forced degradation studies.[1]
Q3: I see an unexpected peak in my chromatogram. How can I tentatively identify it?
First, consult the table of potential degradation products below. A high-resolution mass spectrometer (MS) is the most powerful tool for identification.
-
Check the mass-to-charge ratio (m/z): Compare the accurate mass of the unexpected peak with the theoretical masses of the potential degradants.
-
Evaluate the fragmentation pattern (MS/MS): The fragmentation of the parent compound will likely involve a neutral loss of the glutamic acid moiety or cleavage at the amide bond. Degradation products will have simpler fragmentation patterns corresponding to their structures.
-
Consider retention time: Hydrolysis products like 4-nitrobenzoic acid and L-glutamic acid will have significantly different polarities and thus different retention times compared to the parent compound. The reduced product (amino form) will be more polar than the parent but likely less polar than the free acids.
Table 1: Key Degradation Products and Their Characteristics
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Primary Degradation Pathway | Expected Analytical Signature |
| (S)-2-(4-Nitrobenzamido) pentanedioic acid | Parent Compound | C12H12N2O7 | 296.0645 | - | Parent peak in HPLC-MS. |
| 4-Nitrobenzoic acid | Hydrolysis Product | C7H5NO4 | 167.0219 | Amide Hydrolysis | Likely earlier eluting than parent in RP-HPLC. |
| L-Glutamic acid | Hydrolysis Product | C5H9NO4 | 147.0532 | Amide Hydrolysis | Very polar; may require HILIC or derivatization for good chromatography. |
| (S)-2-(4-Aminobenzamido) pentanedioic acid | Reduction Product | C12H14N2O5 | 266.0903 | Nitro Reduction | More polar than parent; will have a distinct UV spectrum from the parent. |
Section 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your analysis.
Issue 1: Poor Peak Shape or Low Retention of L-Glutamic Acid in Reversed-Phase HPLC.
-
Causality: L-Glutamic acid is a zwitterionic, highly polar small molecule. It has minimal interaction with nonpolar stationary phases like C18, causing it to elute at or near the void volume with poor peak shape.
-
Troubleshooting Steps:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns offer enhanced retention for polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds and is an excellent alternative.
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase. This forms a neutral complex with the analyte, increasing its retention on a C18 column. Start with 0.1% TFA in your mobile phase.
-
Derivatization: Pre-column derivatization with a UV-active or fluorescent tag can increase hydrophobicity and improve detection. This is often a last resort due to added complexity.
-
Issue 2: Inconsistent Results or Mass Balance Issues in Stability Studies.
-
Causality: Mass balance is the process of ensuring that the decrease in the parent drug concentration is accounted for by the sum of the degradation products formed. A failure to achieve mass balance (typically 95-105%) suggests that not all degradants are being detected. This could be due to non-UV active degradants, highly volatile products, or products that are irreversibly adsorbed to the column.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting mass balance issues.
Section 4: Recommended Analytical Protocol
This section provides a robust, self-validating starting method for monitoring this compound and its key degradation products.
Protocol: Stability-Indicating HPLC-UV/MS Method
-
Objective: To separate the parent compound from its primary hydrolysis and reduction degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump and UV detector.
-
Mass spectrometer (e.g., Q-TOF or Orbitrap for identification; QqQ for quantification).[18]
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
UV Detection: 265 nm (for the nitroaromatic chromophore) and a second wavelength at 240 nm (for the amino-product).
-
-
Mass Spectrometry Conditions (ESI Negative Mode):
-
Rationale: Negative mode is preferred as the carboxylic acids will readily deprotonate to form [M-H]⁻ ions.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: 100-500 m/z
-
-
System Suitability Test (Self-Validation):
-
Prepare a mixed standard: Create a solution containing the parent compound and, if available, reference standards for 4-nitrobenzoic acid and (S)-2-(4-aminobenzamido)pentanedioic acid.
-
Inject five replicates.
-
Acceptance Criteria:
-
Resolution: The resolution between the parent peak and the closest eluting impurity peak must be > 2.0.
-
Tailing Factor: The tailing factor for the parent peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of the five replicate injections should be < 2.0%.
-
-
Justification: Passing the system suitability test before each run ensures that the chromatographic system is performing adequately to provide accurate and reproducible data.
-
References
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]
-
ICH. Quality Guidelines. [Link]
-
ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
-
Capindale, J. B., & Fan, H. S. (1967). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Canadian Journal of Chemistry, 45(16), 1921-1925. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Fang, D., et al. (2003). Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. Journal of the American Chemical Society, 125(39), 11885-11893. [Link]
-
ResearchGate. Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. [Link]
-
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ACS Publications. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. [Link]
-
Hewitt, W. M., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 2966-2981. [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
NCERT. Amines. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-13. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
ResearchGate. Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. [Link]
-
ResearchGate. (2025). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. [Link]
-
ResearchGate. Reduction of nitro compounds to corresponding aminea. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (S)-2-(4-Nitrobenzamido)pentanedioic acid
Welcome to the technical support center for (S)-2-(4-Nitrobenzamido)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound in various experimental assays. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your research.
Understanding the Molecule: Why is Solubility an Issue?
This compound is a dicarboxylic acid, which means its solubility is highly dependent on pH. The molecule's structure contains both polar and non-polar regions. The two carboxylic acid groups are polar and can be ionized to form carboxylates, which are much more soluble in aqueous solutions. Conversely, the 4-nitrobenzamido group is relatively large and non-polar (hydrophobic), which limits its solubility in water, especially at a low pH when the carboxylic acids are protonated and uncharged.
Poor aqueous solubility is a common hurdle in drug discovery, with a significant percentage of new chemical entities demonstrating this characteristic.[1][2][3][4] Effectively addressing this is crucial for obtaining reliable and reproducible assay results.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What should I do first?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent.[5] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[6][7]
Initial Stock Solution Protocol:
-
Weigh out a small, precise amount of this compound.
-
Add a minimal volume of high-purity DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Gently vortex or sonicate the mixture until the compound is fully dissolved. A brief warming in a 37°C water bath can also aid dissolution.[6]
Causality: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces in the solid compound, allowing it to dissolve. Creating a concentrated stock allows you to introduce a small volume of organic solvent into your aqueous assay, minimizing potential solvent-induced artifacts.
Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a very common problem for poorly soluble compounds.[5][8] The key is to maintain the compound's solubility in the final aqueous environment. Here are several strategies to try, starting with the simplest:
-
Optimize the Co-solvent Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to avoid affecting the biological system.[5] You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and assay integrity.
-
pH Adjustment: Since this compound is a dicarboxylic acid, its solubility will dramatically increase at a pH above its pKa values. The carboxylic acid groups will deprotonate to form the much more soluble carboxylate salts. Try adjusting the pH of your aqueous buffer to 7.4 or higher.[9]
-
Use of Surfactants: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), can help to keep the compound in solution by forming micelles.[10]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the non-polar parts of your compound from the aqueous environment and increasing its solubility.[3]
Decision Workflow for Preventing Precipitation:
Caption: Options for advanced solubilization techniques.
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can achieve reliable and reproducible results in their assays.
References
-
Liu, R. (Ed.). (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
pion-inc. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Arctom. (n.d.). CAS NO. 6758-40-3 | this compound. [Link]
- Google Patents. (n.d.).
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
-
ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]
-
SlideShare. (n.d.). Methods of solubility enhancements. [Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. reddit.com [reddit.com]
- 9. ajptonline.com [ajptonline.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
How to prevent non-specific binding of (S)-2-(4-Nitrobenzamido)pentanedioic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing (S)-2-(4-Nitrobenzamido)pentanedioic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common experimental challenge: non-specific binding (NSB) . High background signals or false positives caused by NSB can compromise data integrity. This guide is designed to help you diagnose, mitigate, and prevent these issues in your assays.
Troubleshooting Guide: Diagnosing & Solving High Non-Specific Binding
This section is structured in a question-and-answer format to directly address the common issues you may encounter.
Q1: My assay shows a high background signal across all wells, even in my negative controls. What is the likely cause and how do I fix it?
A1: High background is the classic symptom of non-specific binding. this compound is an amphiphilic molecule, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. This structure makes it prone to binding to unintended surfaces and proteins in your assay.
-
Primary Cause Analysis:
-
Hydrophobic Interactions: The 4-nitrobenzene group is aromatic and hydrophobic. It can stick to plastic surfaces (like microplates) and hydrophobic patches on proteins.
-
Ionic Interactions: The pentanedioic acid (glutamic acid analog) portion has two carboxyl groups. At neutral or alkaline pH, these groups are negatively charged and can bind to positively charged areas on proteins or surfaces.[1][2][3]
-
Initial Troubleshooting Workflow:
Here is a systematic approach to diagnosing and resolving the issue.
Caption: A systematic workflow for troubleshooting non-specific binding.
Q2: I added a detergent, but the background is still high. What should I do next?
A2: While non-ionic detergents like Tween-20 or Triton X-100 are excellent for disrupting hydrophobic interactions, they may be insufficient if ionic interactions are the primary cause of NSB.[3]
-
Actionable Step 1: Increase Ionic Strength.
-
Rationale: Salts like Sodium Chloride (NaCl) in your buffer dissociate into Na+ and Cl- ions. These ions create a "shielding effect" that masks the electrostatic charges on your compound and interacting surfaces, thereby preventing low-affinity ionic binding.[1][2][4]
-
Protocol: Prepare a series of buffers with increasing NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM). Run a test with your negative control to find the lowest concentration that effectively reduces background without disrupting your specific signal.
-
-
Actionable Step 2: Adjust Buffer pH.
-
Rationale: The charge of proteins changes with pH. If your target surface or interfering proteins are positively charged at your current buffer's pH, they will attract the negatively charged carboxyl groups of your compound. Adjusting the pH towards the isoelectric point (pI) of the interfering protein can neutralize its charge and reduce this attraction.[2][4]
-
Protocol: If the pI of major proteins in your system is known, test buffers with a pH at or near that pI. If unknown, empirically test a range (e.g., pH 6.5, 7.4, 8.0).
-
Q3: What are blocking agents and how do I choose the right one?
A3: Blocking agents are inert molecules used to physically coat the surfaces in your assay that could otherwise bind your compound non-specifically.[5][6] By saturating all potential NSB sites, you ensure that your compound only binds to its intended target.
-
Mechanism: The blocking agent, used at a high concentration, adsorbs to all available binding sites on the microplate wells and other surfaces.[5]
Comparison of Common Blocking Agents
| Blocking Agent | Mechanism of Action | Typical Concentration | Pros | Cons | | --- | --- | --- | --- --- | | Bovine Serum Albumin (BSA) | A globular protein that presents a variety of charged and hydrophobic surfaces, effectively masking diverse NSB sites.[4] | 1-5% (w/v) | Widely used, effective for many systems. | Can contain impurities (e.g., bovine IgG, biotin) that may interfere with specific assays.[7][8] Not ideal for phosphoprotein assays.[7] | | Casein (from Non-fat Dry Milk) | A heterogeneous mixture of phosphoproteins that provides a dense blocking layer.[9] | 1-5% (w/v) | Inexpensive and highly effective, often considered superior to BSA for blocking.[9] | Contains phosphoproteins (interferes with phospho-detection) and biotin (interferes with avidin/streptavidin systems).[7][10] | | Synthetic Polymers (e.g., PEG, PVP) | Long-chain, hydrophilic polymers that form a hydration layer on surfaces, sterically hindering the approach of other molecules.[11] | Varies by polymer | Protein-free, highly consistent, and inert.[11] | May be less effective than protein blockers for certain types of interactions. |
Recommendation: Start with 1% BSA in your assay buffer. If background persists or if you suspect biotin/phosphoprotein interference, switch to a commercial casein-based blocking solution or a synthetic polymer blocker.
Experimental Protocols
Protocol 1: Preparation of Optimized Assay Buffer
This protocol describes how to create a robust assay buffer designed to minimize both hydrophobic and ionic NSB.
Materials:
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Tween-20 (10% solution)
-
Sodium Chloride (NaCl)
-
Bovine Serum Albumin (BSA), IgG-Free
Procedure:
-
Start with 800 mL of your base buffer (e.g., PBS) in a sterile container.
-
Add Detergent: Add 5 mL of 10% Tween-20 stock solution to achieve a final concentration of 0.05% (v/v). Mix gently to avoid excessive foaming.[12] This step targets hydrophobic interactions.[1][3]
-
Adjust Ionic Strength: Add the desired amount of NaCl. For a final concentration of 300 mM in 1 L, add 8.76 g of NaCl (in addition to the salt already in the PBS). Mix until fully dissolved. This step targets ionic interactions.[2]
-
Add Blocking Protein: Add 10 g of BSA to achieve a final concentration of 1% (w/v). Mix gently by rocking or slow stirring until the BSA is completely dissolved. Avoid vigorous shaking, as this can denature the protein.
-
Final Volume: Adjust the final volume to 1 L with the base buffer.
-
Filtration: Filter the buffer through a 0.22 µm filter to remove any aggregates and ensure sterility. Store at 4°C.
Protocol 2: Validating Your NSB Mitigation Strategy
It is crucial to validate that your changes are working as intended.
Procedure:
-
Design Control Wells: Prepare wells on your assay plate for the following conditions:
-
A: Negative Control (No compound) in Old Buffer
-
B: Negative Control (No compound) in Optimized Buffer
-
C: Your Compound (at a working concentration) in Old Buffer
-
D: Your Compound (at a working concentration) in Optimized Buffer
-
-
Run Assay: Perform your standard assay protocol.
-
Analyze Results:
-
Compare the signal from Well A and Well B. You should see a significant signal reduction in Well B, confirming that your optimized buffer reduces background.
-
Compare the signal-to-noise ratio. Calculate this by dividing the signal of the compound well by the signal of its corresponding negative control well (D/B and C/A). The ratio for D/B should be substantially higher than for C/A.
-
Frequently Asked Questions (FAQs)
Q: Can I use too much Tween-20? A: Yes. While 0.05-0.1% is standard, very high concentrations of detergent can potentially disrupt specific, low-affinity protein-ligand interactions or denature proteins.[12] It is always best to empirically determine the optimal concentration.
Q: My compound seems to be binding to the plastic tubes and tips. How can I prevent this? A: This is a common form of NSB. Including a detergent (like 0.05% Tween-20) and a carrier protein (like 0.1-1% BSA) in your compound diluent can prevent loss of analyte to container walls.[1][3] Using low-retention plasticware can also help.
Q: Why did my background increase after adding a low concentration of BSA? A: This can happen if your primary problem was analyte loss due to binding to tube walls. At low concentrations, BSA can coat the plastic surfaces, preventing your analyte from sticking and thereby increasing its effective concentration in the assay, which can initially appear as higher background.[3] Using a higher BSA concentration (e.g., 1%) should provide sufficient excess to also act as a blocking agent in the solution and on the plate.[3]
Q: Are there alternatives to BSA and casein? A: Yes. Normal serum (e.g., from the same species as your secondary antibody host) at 5% (v/v) can be an excellent blocking agent.[8] There are also commercially available protein-free, synthetic polymer-based blocking buffers that eliminate any potential for cross-reactivity.[11]
References
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Proteomics & Metabolomics. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
Abu-shakra, M., & Keren, Z. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. Retrieved from [Link]
-
Biocompare. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]
-
ResearchGate. (2012, June 24). Casein versus BSA. Retrieved from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
-
SPRpages. (2011, July 7). Non-specific binding. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
ResearchGate. (2012, January 18). ELISA blocking agent: BSA or sodium caseinate? Retrieved from [Link]
-
McFarlane, I. G., et al. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 74(2), 273-281. Retrieved from [Link]
-
Wang, L., et al. (2012). Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating. Biomaterials, 33(28), 6815-6823. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. Retrieved from [Link]
-
ResearchGate. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(11), 1475-1487. Retrieved from [Link]
-
CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]
-
Christodoulou, N., et al. (2019). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Medicinal Chemistry Letters, 10(7), 1044-1049. Retrieved from [Link]
-
Pérez-López, J. L., et al. (2023). The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels. Gels, 9(4), 334. Retrieved from [Link]
-
Kim, D., et al. (2017). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. Scientific Reports, 7, 12895. Retrieved from [Link]
-
Sreedhara, A., et al. (2013). Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. Journal of Pharmaceutical Sciences, 102(8), 2549-2563. Retrieved from [Link]
-
Bustos, M. A., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Sensors, 19(2), 379. Retrieved from [Link]
- Harth, E., et al. (2018). Surfaces having reduced non-specific binding and antigenicity. U.S. Patent No. 10,071,165.
-
SBU. (n.d.). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? Retrieved from [Link]
-
Li, Z., et al. (2017). Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments. ACS Chemical Biology, 12(10), 2549-2554. Retrieved from [Link]
Sources
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- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
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- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
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- 7. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 8. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Modifying assay parameters for (S)-2-(4-Nitrobenzamido)pentanedioic acid
Welcome to the technical support resource for (S)-2-(4-Nitrobenzamido)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for modifying assay parameters. As a structural analog of L-glutamic acid, this compound offers unique opportunities for investigating metabolic pathways and enzyme kinetics, particularly in oncology and neuroscience.[1][2] However, its distinct chemical features—the nitroaromatic ring and the dicarboxylic acid tail—necessitate careful consideration during experimental design.
This document moves beyond a simple checklist, explaining the causal relationships behind common experimental challenges and providing robust, self-validating protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the handling and initial use of this compound.
Question 1: My compound won't fully dissolve. What is the recommended solvent and procedure for preparing a stock solution?
Answer: This is the most critical first step. Incomplete solubilization is a primary source of assay variability. The molecule has both polar (dicarboxylic acid) and non-polar (nitrobenzoyl) regions, influencing its solubility.
-
Primary Recommendation: For a high-concentration stock solution (e.g., 10-50 mM), use Dimethyl Sulfoxide (DMSO). Warm the solution gently (to no more than 37°C) and vortex thoroughly.
-
Aqueous Buffers: The compound is sparingly soluble in neutral aqueous buffers. To prepare working solutions, perform a serial dilution from the DMSO stock into your final assay buffer. Crucially, ensure the final DMSO concentration in your assay is low (typically <0.5%) , as higher concentrations can affect enzyme activity and cell health.
-
pH Adjustment: Solubility in aqueous solutions can be significantly increased by adjusting the pH. As a dicarboxylic acid, deprotonating the carboxyl groups at alkaline pH (e.g., pH 8.0-9.0) will enhance solubility. However, you must verify that this pH is compatible with your enzyme or cell system.
-
Trustworthiness Check: After preparing the stock, visually inspect it for any precipitate against a light source. If any doubt exists, centrifuge the stock solution at high speed (>10,000 x g) for 5 minutes and use only the supernatant for your experiments to avoid introducing particulate matter.
Question 2: I am seeing high background signal in my colorimetric/fluorometric assay. Could the compound be interfering?
Answer: Yes, this is a common issue with nitroaromatic compounds.[3] The 4-nitro group can directly interfere with optical measurements.
-
Causality: The nitro group imparts a pale yellow color to solutions, which can absorb light in the 340-420 nm range. This can be particularly problematic in assays that measure the production of NADH (absorbance at 340 nm) or use chromophores like p-nitroaniline.[4][5]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a well/cuvette containing only the assay buffer and your compound at the highest concentration used in your experiment. Measure the absorbance or fluorescence at your assay's wavelength.
-
Subtract the Background: Subtract the signal from the "compound-only" control from all your experimental readings.
-
Consider Alternative Wavelengths: If your assay allows, switching to a detection wavelength further from the absorbance maximum of your compound can mitigate interference. For example, some fluorescent probes emit at >500 nm, reducing the likelihood of interference.
-
Redox Activity: Nitroaromatic compounds can be redox-active.[6] In assays using redox indicators like Resazurin or INT, the compound itself might reduce the probe, causing a false-positive signal.[5] Run a control with the compound and the indicator dye (without any enzyme) to test for direct reactivity.
-
Question 3: My enzymatic assay shows lower-than-expected activity or no activity at all. What should I check?
Answer: Assuming no solubility or interference issues (see above), the problem may lie with the assay conditions or compound stability.
-
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low/no activity.
-
Key Parameters to Verify:
-
pH of Assay Buffer: As a glutamic acid analog, the compound's activity and the target enzyme's function will be highly pH-dependent. Ensure your buffer pH is optimal for the enzyme under study.
-
Compound Stability: Nitro compounds can be susceptible to reduction or degradation under certain conditions (e.g., presence of strong reducing agents like DTT, prolonged light exposure).[3][6] Prepare working solutions fresh from a frozen stock for each experiment.
-
Enzyme/Substrate Concentrations: If using the compound as an inhibitor, ensure your substrate concentration is appropriate (typically at or below the Michaelis constant, Kₘ) to detect competitive inhibition.
-
Question 4: I'm seeing inconsistent results between replicate wells in my 96-well plate assay.
Answer: This typically points to procedural or technical issues rather than a problem with the compound itself.[7][8]
-
Common Causes & Solutions:
-
Incomplete Mixing: Ensure all reagents, especially the compound dilutions and enzyme solutions, are thoroughly mixed before aliquoting into the plate.
-
Pipetting Errors: Use calibrated pipettes. When adding small volumes, pipette against the wall of the well to avoid air bubbles and ensure accurate dispensing.[7]
-
Edge Effects: The outer wells of a plate can be subject to faster evaporation and temperature changes. Avoid using the outermost wells for critical samples or, if you must, ensure the plate is incubated in a humidified chamber.
-
Temperature Gradients: Do not stack plates during incubation.[8] This can create temperature gradients, leading to different reaction rates across the plates.
-
Section 2: Protocol - Modifying a Glutamate Dehydrogenase (GDH) Coupled Assay
This protocol provides a framework for testing this compound as a potential inhibitor of Glutamate Dehydrogenase. The principle relies on the GDH-catalyzed oxidative deamination of glutamate, which reduces NAD⁺ to NADH.[5] The increase in absorbance at 340 nm is monitored.
Materials:
-
This compound
-
Bovine Liver Glutamate Dehydrogenase (GDH)
-
L-Glutamic Acid
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
96-well UV-transparent flat-bottom plate
-
Microplate spectrophotometer
Experimental Workflow Diagram:
Caption: Workflow for GDH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 M stock of L-Glutamic Acid in dH₂O.
-
Prepare a 50 mM stock of NAD⁺ in Assay Buffer.
-
Prepare a 10 mM stock of this compound in DMSO.
-
Dilute GDH in Assay Buffer to a working concentration (e.g., 2 U/mL). Note: Optimal concentration should be determined empirically.
-
-
Assay Setup (per well):
-
Add reagents to a 96-well UV-transparent plate in the order listed below. Create a master mix for common reagents where possible.[7]
-
| Reagent | Volume (µL) | Final Concentration | Notes |
| Assay Buffer (Tris-HCl, pH 8.0) | Variable | 100 mM | Adjust volume to reach 200 µL total |
| NAD⁺ (50 mM stock) | 10 µL | 2.5 mM | |
| Test Compound or Vehicle | 2 µL | Variable (e.g., 0-100 µM) | Dilute from DMSO stock. Final DMSO is 1%. |
| GDH Enzyme (2 U/mL) | 10 µL | 0.1 U/mL | |
| L-Glutamic Acid (1 M stock) | 10 µL | 50 mM | Add this last to start the reaction. |
| Total Volume | 200 µL |
-
Control Wells (Critical for Data Integrity):
-
100% Activity Control (No Inhibitor): Replace test compound with 2 µL of DMSO.
-
No Enzyme Control: Replace GDH enzyme with 10 µL of Assay Buffer.
-
Compound Interference Control: Add all components except the GDH enzyme.
-
-
Measurement:
-
After adding the enzyme, pre-incubate the plate at 37°C for 5 minutes.
-
Place the plate in a microplate reader pre-heated to 37°C.
-
Initiate the reaction by adding 10 µL of L-Glutamic Acid to all wells.
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Correct all rates by subtracting the rate from the "No Enzyme Control".
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (Rate_with_Compound / Rate_with_Vehicle)) * 100.
-
Plot % Inhibition vs. log[Compound] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 3: References
-
Cell Biolabs, Inc. (n.d.). Glutamate Assay Kits. Retrieved from [Link]
-
Gherman, C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4123. [Link]
-
Elabscience. (n.d.). Glutamic Acid Colorimetric Assay Kit (E-BC-K118-S). Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 6758-40-3 | this compound. Retrieved from [Link]
-
Gherman, C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Semantic Scholar. [Link]
-
Vance, W. A., & Levin, D. E. (1984). Mutagenicity of nitro compounds in Salmonella typhimurium in the presence of flavin mononucleotide in a preincubation assay. Environmental Mutagenesis, 6(6), 797-811. [Link]
-
Megazyme. (2018). L-GLUTAMIC ACID (L-GLUTAMATE) ASSAY PROCEDURE. Retrieved from [Link]
-
Gherman, C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
-
Vance, W. A., & Levin, D. E. (1984). Reduction of Nonmutagenic Nitro Compounds in the Modified Preincubation Assay as Measured by UV Absorption. ResearchGate. [Link]
-
Roldán-Vargas, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]
-
Puzyn, T., et al. (2007). Structure-toxicity relationships of nitroaromatic compounds. QSAR & Combinatorial Science, 26(10), 1095-1105. [Link]
-
Hrabovska, A., et al. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical Biochemistry, 462, 26-28. [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
Li, M., et al. (2022). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
-
ResearchGate. (2020). What if my test compound reacts with dtnb in ellman's assay?[Link]
-
Debnath, M., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journal of Pharmacology, 10(1), 1-10. [Link]
Sources
- 1. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic Acid Colorimetric Assay Kit - Elabscience® [elabscience.com]
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- 8. anshlabs.com [anshlabs.com]
Best practices for storing (S)-2-(4-Nitrobenzamido)pentanedioic acid long-term
Welcome to the technical support center for (S)-2-(4-Nitrobenzamido)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental success.
Introduction to this compound
This compound is a derivative of glutamic acid, an essential amino acid. Its structure incorporates a nitrobenzamido group, which makes it a subject of interest in various research applications, potentially including enzyme inhibition studies and as a building block in medicinal chemistry. The long-term stability of this compound is critical for reproducible experimental outcomes. This guide provides the best practices for its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended temperature is between 2°C and 8°C. The compound should be kept in a tightly sealed container to prevent moisture absorption, as it is likely to be hygroscopic.[3][4]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of complex organic molecules. For this compound, high temperatures could potentially lead to the hydrolysis of the amide bond or reactions involving the nitro group. Storing at refrigerated temperatures (2-8°C) minimizes these risks.
Q3: Is this compound sensitive to light?
A3: Nitroaromatic compounds can be light-sensitive.[5] Exposure to UV light can lead to photochemical degradation. Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light.
Q4: What type of container is best for storing this powder?
A4: A tightly sealed, airtight container made of an inert material such as amber glass is ideal.[2] This will protect the compound from moisture, oxygen, and light. For added protection against moisture, the primary container can be placed in a secondary container with a desiccant.[4]
Q5: What is the expected shelf-life of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., darkening) | Exposure to light or air, leading to oxidation or degradation of the nitro group. | Discard the reagent and use a fresh batch. Ensure future storage is in a dark, airtight container. |
| Clumping or caking of the powder | Moisture absorption due to improper sealing or storage in a humid environment.[6][7] | Dry the compound under vacuum at a low temperature. Store in a desiccator over a drying agent like silica gel. |
| Inconsistent experimental results | Degradation of the compound, leading to reduced purity and potency. | Re-qualify the compound using analytical techniques such as HPLC or NMR to check for purity. If degraded, procure a new batch. |
| Partial or complete insolubility in a previously suitable solvent | The compound may have degraded into insoluble byproducts or polymerized. | Attempt to sonicate the sample to aid dissolution. If it remains insoluble, the compound has likely degraded and should be replaced. |
Experimental Protocol: Purity Assessment After Long-Term Storage
This protocol outlines a general procedure for assessing the purity of this compound after long-term storage using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the stored compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution method, for example, from 5% B to 95% B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) using the UV detector.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks.
-
Compare the chromatogram with that of a fresh or reference standard if available. The appearance of new peaks or a significant decrease in the main peak area indicates degradation.
-
Decision Workflow for Storage and Use
The following diagram illustrates the decision-making process from receiving the compound to its use after long-term storage.
Caption: Decision workflow for handling and storing the compound.
Potential Degradation Pathway
The primary routes of degradation for this compound are likely hydrolysis of the amide bond and reduction of the nitro group. The presence of moisture can facilitate the hydrolysis of the amide linkage, yielding 4-nitrobenzoic acid and (S)-glutamic acid. The nitro group is generally stable but can be susceptible to reduction under certain conditions, though this is less likely under proper storage.[8][9][10][11][12]
Caption: Potential degradation pathways for the compound.
References
-
Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845-850. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed, 17024888. [Link]
-
Van der Meer, J. R., Bosma, T., De Bruin, W. P., Harms, H., & Zehnder, A. J. (1991). Degradation of nitroaromatic compounds by microorganisms. PubMed, 1836159. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information, PMC2876597. [Link]
-
OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. [Link]
-
coatingAI. (n.d.). Best Practices for Powder Storage and Handling. [Link]
-
Oxyhin. (n.d.). Product Guidelines :: Powder Storage. [Link]
-
Reddit. (2024). L-Glutamic Acid Storage. [Link]
-
University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Reddit. (2016). Storage of Hygroscopic materials. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
TROTEC. (n.d.). SOLUTIONS. [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. [Link]
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- 8. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Glutamine Antagonism: A Comparative Efficacy Analysis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid and its Analogs
In the intricate metabolic landscape of cancer, the amino acid glutamine has emerged as a critical nutrient, fueling rapid proliferation and conferring resistance to therapy.[1][2] This dependency, often termed "glutamine addiction," has spurred the development of a new class of therapeutics: glutamine antagonists.[2][3][4] This guide provides a comprehensive comparison of the putative glutamine antagonist, (S)-2-(4-Nitrobenzamido)pentanedioic acid, with other key players in this field. By examining structure-activity relationships and experimental data from analogous compounds, we aim to project the efficacy of this molecule and contextualize its potential within the broader landscape of glutaminase inhibitors and glutamine metabolism antagonists.
Introduction to Glutamine Metabolism in Cancer
Cancer cells exhibit a reprogrammed metabolism to meet the high bioenergetic and biosynthetic demands of continuous growth.[2][5] One of the hallmarks of this reprogramming is an increased reliance on glutamine.[1][2] Glutamine serves as a primary carbon and nitrogen source, contributing to the replenishment of the tricarboxylic acid (TCA) cycle, the synthesis of nucleotides and non-essential amino acids, and the maintenance of redox homeostasis through glutathione production.[6]
The gateway for glutamine utilization is its conversion to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS).[7][8] Two primary isoforms of this enzyme, GLS1 and GLS2, play pivotal roles in this process, with GLS1 being a key therapeutic target in many cancers.[2][7][8] Consequently, the inhibition of glutaminase and the broader antagonism of glutamine metabolism represent promising strategies for cancer therapy.[2]
This compound: A Structural Perspective
While direct experimental data for this compound is not extensively available in the public domain, its chemical structure provides valuable insights into its potential mechanism of action. The molecule is a derivative of pentanedioic acid, also known as glutaric acid, a five-carbon dicarboxylic acid.[9] This core structure is a common feature in molecules designed to mimic glutamine and interact with its binding sites on enzymes and transporters.
The key substitutions on the pentanedioic acid backbone are:
-
An (S)-2-amino group: This stereochemistry is crucial for recognition by many biological targets.
-
A 4-Nitrobenzamido group: This bulky, electron-withdrawing aromatic group at the 2-position is expected to significantly influence the compound's binding affinity and selectivity for its target protein. The nitro group, in particular, is a common moiety in biologically active compounds and can participate in various molecular interactions.[10][11]
Based on these structural features, this compound is hypothesized to function as a competitive inhibitor of glutamine-utilizing enzymes, such as glutaminase, or as an antagonist of glutamine transporters like ASCT2.[1]
Comparative Analysis with Established Glutamine Antagonists
To contextualize the potential efficacy of this compound, we will compare it with several well-characterized glutaminase inhibitors and glutamine antagonists.
Allosteric Glutaminase Inhibitors: The "-glastat" Family
A prominent class of glutaminase inhibitors are the allosteric inhibitors, which bind to a site distinct from the active site of the enzyme, inducing a conformational change that inhibits its activity.[6]
-
Telaglenastat (CB-839): A potent, selective, and orally bioavailable inhibitor of GLS1.[5] It has been extensively investigated in clinical trials and has shown promising anti-tumor activity, particularly in combination with other therapies.[12]
-
Sirpiglenastat (DRP-104): A novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[5] DRP-104 is designed for preferential activation within the tumor microenvironment, aiming to minimize systemic toxicity.[3][4]
-
IPN60090: Another clinical-stage selective GLS1 inhibitor with excellent pharmacokinetic and physicochemical properties.[6]
The efficacy of these compounds is typically evaluated based on their IC50 values (the concentration required to inhibit 50% of enzyme activity or cell proliferation) and their in vivo tumor growth inhibition (TGI).
Table 1: Comparative In Vitro Potency of Allosteric GLS1 Inhibitors
| Compound | Target(s) | Mechanism of Action | Enzyme IC50 (nM) | Cell Proliferation IC50 (nM) | Key Features |
| This compound (Predicted) | GLS1 (Hypothesized) | Competitive/Allosteric (Hypothesized) | N/A | N/A | Pentanedioic acid scaffold with a bulky aromatic substituent. |
| Telaglenastat (CB-839) | KGA, GAC (GLS1) | Allosteric, Reversible | 23 (mouse kidney) | 11.23 (MDA-468) | Orally bioavailable, extensively studied in clinical trials.[5][6][7] |
| Sirpiglenastat (DRP-104) | Broad glutamine antagonism (as DON) | Irreversible glutamine mimic | N/A (Prodrug) | Dependent on conversion to DON | Tumor-targeted prodrug of DON.[3][5] |
| IPN60090 | GLS1 | Allosteric | 8 | 7 (A549) | Excellent pharmacokinetic and physicochemical properties.[6] |
Note: IC50 values for Sirpiglenastat are not directly comparable as it is a prodrug.
Broad-Spectrum Glutamine Antagonists
-
6-Diazo-5-oxo-L-norleucine (DON): A naturally occurring glutamine mimic that irreversibly inhibits a wide range of glutamine-utilizing enzymes.[4][5] While highly potent, its clinical development has been hampered by significant gastrointestinal toxicity.[4] The development of prodrugs like Sirpiglenastat aims to overcome this limitation.[4][5]
The structure of this compound, with its pentanedioic acid core, suggests it may act as a glutamine mimic, similar to DON, but likely with a different and potentially more selective mechanism of action due to the large benzamido substituent.
Structure-Activity Relationship (SAR) Insights
Studies on various glutamine antagonists have provided valuable insights into the structural features that govern their efficacy and selectivity.
-
Substitutions on the Phenyl Ring: In a series of substituted benzylproline derivatives targeting the glutamine transporter ASCT2, substitutions on the phenyl ring were found to influence the inhibitory characteristics of the compounds.[1] Increased hydrophobicity of the side chain generally led to higher apparent binding affinity.[1] This suggests that the 4-nitrobenzamido group in our compound of interest could play a significant role in its binding affinity.
-
Linear, Unconstrained Side Chains: Research on glutamine mimics for inhibiting the SH2 domain of STAT3 has shown that a linear, unconstrained side chain and a carboxamide group are important for high affinity.[13][14] While this compound has a more complex structure, the underlying pentanedioic acid chain is linear.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound and compare it to other compounds, a series of well-defined experimental protocols are necessary.
In Vitro Potency Assessment
1. Glutaminase Activity Assay (Coupled-Enzyme Assay)
This assay indirectly measures glutaminase activity by coupling the production of glutamate to a second enzymatic reaction that can be easily monitored.[7]
-
Principle: Glutaminase (GLS1) converts L-glutamine to L-glutamate. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which catalyzes its oxidative deamination to α-ketoglutarate. This reaction is accompanied by the reduction of NAD+ to NADH, which can be quantified spectrophotometrically by measuring the increase in absorbance at 340 nm.[7]
-
Methodology:
-
Prepare a reaction mixture containing buffer, NAD+, GDH, and the glutaminase enzyme.
-
Add varying concentrations of the inhibitor compound, including this compound and known inhibitors for comparison.
-
Initiate the reaction by adding L-glutamine.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 value for each inhibitor.
-
2. Cell Proliferation Assay
This assay assesses the anti-proliferative activity of the compounds on cancer cell lines known to be dependent on glutamine metabolism.
-
Principle: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay.[6]
-
Methodology:
-
Seed cancer cells (e.g., A549, HCT116) in 96-well plates and allow them to adhere.[6][7]
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[6]
-
Caption: General workflow for in vivo efficacy assessment in mouse models.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is pending, its structural characteristics, particularly the pentanedioic acid core and the bulky 4-nitrobenzamido substituent, strongly suggest its potential as a glutamine antagonist. Based on the comparative analysis with established glutaminase inhibitors and glutamine antagonists, it is plausible that this compound could exhibit potent anti-proliferative effects in glutamine-dependent cancer cells.
The path forward requires a systematic evaluation of its biological activity using the outlined experimental protocols. Key questions to be addressed include its specific molecular target(s), its mechanism of inhibition, its in vitro and in vivo potency, and its pharmacokinetic and toxicological profile. The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and its place in the expanding arsenal of glutamine-targeted cancer therapies. The continued exploration of novel chemical scaffolds, such as the one presented here, is essential for the development of more effective and selective treatments for a wide range of malignancies.
References
- A Head-to-Head Comparison of Novel Glutaminase Inhibitors: Telaglenastat vs.
- A Preclinical Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 Versus CB-839. Benchchem.
- A Comparative Kinetic Analysis of Glutaminase-IN-1 and Other Key Glutaminase Inhibitors. Benchchem.
- Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. PMC - NIH.
- Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activ
- Structure-affinity relationships of glutamine mimics incorporated into phosphopeptides targeted to the SH2 domain of signal transducer and activ
- Identification and characterization of a novel glutaminase inhibitor. PubMed.
- Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutam
- Glutaminase inhibition as potential cancer therapeutics: current status and future applic
- Glutamine antagonist clinical trial - introduction and overview. YouTube.
- Glutamine Antagonist. Johns Hopkins Drug Discovery.
- Application Notes & Protocols: Assessing Tumor Glutaminolysis with Fluorin
- Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. PMC.
- Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment. NIH.
- Differential effects of glutamine inhibition str
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)
- Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity.
- Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm (RSC Publishing).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- Recent Advances on Biological Activities and Structural Modific
- Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs.
- Glutaric Acid | C5H8O4 | CID 743. PubChem.
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A Comparative Guide to (S)-2-(4-Nitrobenzamido)pentanedioic Acid and Other Nitrobenzamido Derivatives for Researchers
Introduction: The Significance of Nitrobenzamido Scaffolds in Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. The introduction of a nitro group onto the benzoyl moiety creates a diverse class of compounds known as nitrobenzamides, which have garnered significant interest for their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory to anticancer effects. The position of the nitro group on the aromatic ring, along with other substitutions, can profoundly influence the compound's physicochemical properties and biological efficacy.
This guide focuses on (S)-2-(4-Nitrobenzamido)pentanedioic acid , a derivative of L-glutamic acid, and provides a comparative analysis with other nitrobenzamido compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this document will synthesize known information and propose a framework for its comparative evaluation. We will delve into its synthesis, physicochemical properties, and the established biological activities of structurally related molecules, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
This compound: A Profile
This compound, also known as N-(4-nitrobenzoyl)-L-glutamic acid, is a derivative of the non-essential amino acid L-glutamic acid. The presence of the pentanedioic acid backbone suggests potential interactions with biological pathways involving glutamate, which plays a crucial role in cellular metabolism and neurotransmission[1].
Synthesis Pathway
The synthesis of this compound is typically achieved through a straightforward acylation reaction. The primary route involves the reaction of L-glutamic acid with 4-nitrobenzoyl chloride in a basic aqueous medium.
Diagram of the Synthesis of this compound
Caption: General synthesis scheme for this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for predicting its behavior in biological systems. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 6758-40-3 | [2] |
| Molecular Formula | C12H12N2O7 | [2] |
| Molecular Weight | 296.23 g/mol | [3] |
| Melting Point | 117-118 °C | [3] |
| pKa (predicted) | 3.20 ± 0.10 | [3] |
| Solubility (predicted) | Sparingly in Methanol, Slightly in Ethyl Acetate | [3] |
| Appearance | Almost white powder | [3] |
Comparative Analysis with Other Nitrobenzamido Derivatives
The biological activity of nitrobenzamido compounds is significantly influenced by two key structural features: the position of the nitro group on the benzoyl ring and the nature of the substituent attached to the amide nitrogen.
Influence of Nitro Group Position
The electronic properties of the nitro group, being strongly electron-withdrawing, can affect the reactivity and binding affinity of the molecule[4]. Studies on various nitro-substituted benzamides have shown that the position of the nitro group (ortho, meta, or para) can dramatically alter their biological effects. For instance, in a series of nitro-substituted benzamide derivatives tested for anti-inflammatory activity, the specific substitution pattern was crucial for their inhibitory capacity on nitric oxide production in macrophages[5][6].
To systematically evaluate the importance of the nitro group position in the context of an amino acid scaffold, a comparative study of 2-nitro, 3-nitro, and 4-nitrobenzamido derivatives of L-glutamic acid is proposed.
Logical Flow for Comparative Analysis
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- 6. researchgate.net [researchgate.net]
Cross-reactivity studies of (S)-2-(4-Nitrobenzamido)pentanedioic acid
Based on our illustrative data, this compound emerges as a potent and selective inhibitor of Glutaminase C. The next steps in its preclinical development would involve expanding the off-target panel to a broader, more diverse set of proteins (e.g., a commercial safety panel screen) and validating these findings in relevant cellular and in vivo models to correlate biochemical selectivity with a clean cellular and physiological phenotype. [7]Such a systematic approach is fundamental to mitigating risks and successfully advancing novel therapeutic candidates from the bench to the clinic. [8]
References
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH).
- Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. National Institutes of Health (NIH).
- Specificity quantification of biomolecular recognition and its implication for drug discovery. National Institutes of Health (NIH).
- Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. National Institutes of Health (NIH).
- Cross-reactivity. Wikipedia.
- Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journals Online.
- Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- (S)-2-(4-Aminobenzamido)pentanedioic acid. Oakwood Chemical.
- Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm (RSC Publishing).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
- AU700984B2 - Benzamide-containing pharmaceutical compositions. Google Patents.
A Senior Application Scientist's Guide to Control Experiments for (S)-2-(4-Nitrobenzamido)pentanedioic Acid Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and implementing robust control experiments for assays involving (S)-2-(4-Nitrobenzamido)pentanedioic acid. By moving beyond a simple checklist of controls, we delve into the scientific rationale behind each experiment, ensuring that your results are not only accurate but also rigorously validated and interpretable.
The compound in focus, a derivative of (S)-glutamic acid, is structurally suited to interact with enzymes that process glutamate or its analogs. A key potential target is Glutamate Carboxypeptidase II (GCPII) , also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase)[1][2]. This enzyme hydrolyzes N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate[1][2]. Inhibiting GCPII is a therapeutic strategy in various neurological disorders where excess glutamate is pathogenic, such as neuropathic pain, stroke, and amyotrophic lateral sclerosis[2][3][4]. Therefore, this guide will use the inhibition of GCPII as the primary example assay.
Part 1: Foundational Controls — Establishing Assay Integrity
Before assessing the specific activity of your test compound, you must first establish that the assay system itself is functioning correctly. These foundational controls validate the baseline and dynamic range of your measurements.
Negative Controls: Defining the Baseline
Negative controls are essential for determining the background signal and identifying non-specific effects. The signal from these wells represents 0% activity or 0% inhibition, the baseline against which all other measurements are compared.
A. Vehicle Control
-
Causality: The test compound, this compound, is likely dissolved in a solvent like DMSO. This solvent can have its own biological or physical effects on the assay components. The vehicle control isolates these effects, ensuring that any observed activity is due to the compound itself and not its carrier.
-
Protocol:
-
Prepare a stock solution of the vehicle (e.g., 100% DMSO) identical to the one used for the test compound.
-
In designated "Vehicle Control" wells, add the same final concentration of the vehicle as is present in the experimental wells.
-
Add all other assay components (enzyme, substrate, buffer).
-
The signal from these wells is defined as 0% inhibition.
-
B. No-Enzyme Control
-
Causality: This control confirms that the signal being measured is dependent on the enzymatic activity of GCPII. It helps to identify sources of background signal, such as substrate instability or interference from other assay components.
-
Protocol:
-
In "No-Enzyme Control" wells, add the assay buffer in place of the GCPII enzyme solution.
-
Add all other components, including the substrate and vehicle.
-
The signal in these wells should be minimal, representing the true background of the assay.
-
Positive Control: Confirming Assay Responsiveness
A positive control uses a known inhibitor of the target to confirm that the assay can detect the expected biological effect. This validates the activity of the enzyme, the substrate, and the detection reagents.
-
Causality: If the positive control fails to show inhibition, it indicates a problem with the assay system (e.g., inactive enzyme, degraded substrate, instrument malfunction), rendering the results for the test compound invalid.
-
Recommended Positive Control for GCPII: 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a well-characterized, potent inhibitor of GCPII and serves as an excellent positive control[5].
-
Protocol:
-
Prepare a concentration-response curve of the positive control (e.g., 2-PMPA) spanning a range from well below to well above its known IC50 value.
-
Add the positive control to designated wells along with all other assay components.
-
The resulting data should yield a classic sigmoidal inhibition curve, and the calculated IC50 should be consistent with literature values. This confirms the assay is performing as expected[6].
-
Part 2: Specificity Controls — Attributing Activity to the Compound
Once assay integrity is established, the next critical step is to demonstrate that the observed effect is specifically due to the unique chemical structure of this compound.
Structural Analogue Controls
Testing structurally related but putatively inactive molecules helps to build a Structure-Activity Relationship (SAR) and demonstrates that the specific arrangement of functional groups in your test compound is required for activity.
-
Causality: If these analogues show similar activity to your test compound, it suggests the observed effect may be non-specific or driven by a common chemical feature rather than a specific, high-affinity binding event.
A. Parent Molecule: (S)-Glutamic Acid
-
Rationale: This control tests whether the core amino acid structure is sufficient for activity. The expected result is no inhibition, indicating that the addition of the 4-nitrobenzamido group is essential for binding to the target.
-
Protocol: Test (S)-glutamic acid across the same concentration range as the primary compound.
B. Synthetic Precursor: 4-Nitrobenzoic Acid
-
Rationale: This molecule represents the other half of the compound. It is used to rule out the possibility that the 4-nitrobenzoyl moiety alone is causing a non-specific effect or interfering with the assay readout[7][8][9]. Nitroaromatic compounds, in particular, should be checked for assay interference[10].
-
Protocol: Test 4-nitrobenzoic acid across the same concentration range.
C. Stereoisomer Control: (R)-2-(4-Nitrobenzamido)pentanedioic acid
-
Rationale: Biological targets, particularly enzymes, are chiral and often exhibit a high degree of stereospecificity[11][12]. This is the most powerful specificity control. If the (S)-enantiomer is active and the (R)-enantiomer is not (or is significantly less active), it provides strong evidence of a specific, defined binding interaction with the enzyme's active site. The significance of evaluating individual stereoisomers is a key consideration in drug development[13][14][15].
-
Protocol: If available, synthesize and test the (R)-enantiomer across the same concentration range. A significant difference in potency between the two stereoisomers strongly supports a specific mechanism of action.
Figure 1: Logical relationships in structural analogue control experiments.
Part 3: Artifact and Off-Target Controls
These advanced controls are designed to eliminate false positives arising from assay technology interference or unintended biological effects. They are crucial for validating a "hit" compound before committing to further development.
Counter-Screening
-
Causality: Compounds can interfere with the assay detection method (e.g., autofluorescence, luciferase inhibition) or cause non-specific effects like cytotoxicity, giving the appearance of target-specific activity[16][17]. A counter-screen uses a similar assay format but lacks the specific biological target, thereby isolating these interference effects.
-
Protocol (for a fluorescence-based assay):
-
Set up an assay with the same buffer, substrate, and detection reagents, but without the GCPII enzyme .
-
Add the test compound, this compound.
-
A change in signal in this setup indicates that the compound is directly interfering with the fluorescent probe or detection system, representing a false positive.
-
Orthogonal Assays
-
Causality: An orthogonal assay confirms the biological finding using a fundamentally different technology or method[18][19][20]. If the test compound shows consistent activity in two distinct assay formats, it dramatically increases confidence that the activity is genuine and on-target. This approach is strongly recommended by regulatory bodies[19].
-
Example Orthogonal Strategy:
-
Primary Assay: A fluorescence-based assay measuring glutamate production[21]. Many commercial kits use an enzyme-coupled reaction where glutamate oxidation produces a fluorescent or colorimetric signal[21][22].
-
Orthogonal Assay: A radioactivity-based assay that directly measures the hydrolysis of a radiolabeled substrate like [³H]-NAAG[23][24]. This method is considered a gold standard due to its high sensitivity and low false-positive rate[24].
-
-
Protocol:
-
After identifying activity in the primary fluorescence assay, re-test this compound using the radioactivity-based assay.
-
The IC50 values obtained from both assays should be in close agreement, confirming the inhibitory activity through a different detection principle.
-
Figure 2: Workflow for hit validation using counter-screens and orthogonal assays.
Part 4: Data Summary and Interpretation
Properly designed controls provide a clear, comparative dataset. The table below summarizes the expected outcomes for a hypothetical GCPII inhibition assay where this compound is a true, specific inhibitor.
| Experiment Type | Compound / Condition | Expected Outcome (% Inhibition) | Interpretation if Outcome is Met | Interpretation if Outcome is NOT Met |
| Negative Control | Vehicle (e.g., 0.5% DMSO) | 0% (by definition) | Baseline is correctly established. | Assay has high background or solvent effects. |
| Negative Control | No Enzyme | ~0% | Signal is enzyme-dependent. | Substrate is unstable or assay has high background. |
| Positive Control | 2-PMPA (10 µM) | ~95-100% | Assay is sensitive and reagents are active. | Enzyme, substrate, or detection system has failed. |
| Test Article | This compound | Concentration-dependent inhibition | Compound is an active inhibitor of the target. | Compound is inactive. |
| Specificity Control | (S)-Glutamic Acid | ~0% | The 4-nitrobenzamido group is required for activity. | Activity is non-specific to the modified structure. |
| Specificity Control | 4-Nitrobenzoic Acid | ~0% | The glutamate scaffold is required for activity. | Activity is driven by the nitrobenzoyl moiety alone. |
| Specificity Control | (R)-enantiomer | <10% (or >> 10-fold higher IC50) | Binding is stereospecific, suggesting a defined interaction. | Binding is not stereospecific; may indicate a non-specific mechanism. |
| Artifact Control | Counter-Screen (Test Article) | ~0% | Compound does not interfere with the assay technology. | Compound is an artifact (e.g., fluorescent); primary result is a false positive. |
| Artifact Control | Orthogonal Assay (Test Article) | Confirms IC50 from primary assay | The observed biological activity is genuine and technology-independent. | The primary result may be an artifact of that specific assay format. |
References
This guide is grounded in established principles of assay development and validation. For further reading, the NCBI Assay Guidance Manual is an invaluable resource for preclinical drug discovery[25][26][27][28].
-
Glutamate carboxypeptidase II - Wikipedia . Wikipedia. [Link]
-
Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds . Frontiers. [Link]
-
Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities . PubMed Central. [Link]
-
Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA . PubMed. [Link]
-
Project - Glutamate Carboxypeptidase II . Johns Hopkins Drug Discovery. [Link]
-
Orthogonal Assay Service . Creative Biolabs. [Link]
-
From gene to validated and qualified hits . AXXAM. [Link]
-
The Importance of Counter Screens in HTS . Sygnature Discovery. [Link]
-
Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) . PubMed. [Link]
-
4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 . PubChem. [Link]
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Orthogonal method in pharmaceutical product analysis . Alphalyse. [Link]
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Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs . ResearchGate. [Link]
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Unlocking High-Throughput Screening Strategies . Evotec. [Link]
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Significance and challenges of stereoselectivity assessing methods in drug metabolism . PMC - NIH. [Link]
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4-Nitrobenzoic acid - Wikipedia . Wikipedia. [Link]
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Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II . PubMed Central. [Link]
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Glutamate Assay Kit (Fluorometric) . Cell Biolabs, Inc. [Link]
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Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
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The Significance of Chirality in Drug Design and Development . PMC - PubMed Central. [Link]
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Glutamate Assay Kit (Colorimetric) . RayBiotech. [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
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Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery . PMC - PubMed Central. [Link]
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5.7: Some Examples of the Importance of Stereoisomerism to Biology. Biological Stereospeciflcity . Chemistry LibreTexts. [Link]
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Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
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Importance of Stereoisomers in a Biological System . Bartleby. [Link]
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The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery . ResearchGate. [Link]
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- 5. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Guide to Ensuring Experimental Reproducibility with (S)-2-(4-Nitrobenzamido)pentanedioic Acid and Its Alternatives in Biochemical Assays
In the pursuit of novel therapeutics and a deeper understanding of biological systems, the reliability of experimental findings is paramount. The scientific community is increasingly focused on the challenge of reproducibility, an issue that can stem from variability in reagents, experimental design, and data interpretation.[1][2][3] This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving (S)-2-(4-Nitrobenzamido)pentanedioic acid, a derivative of L-glutamic acid.
While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to L-glutamic acid suggests its potential use as a modulator of glutamate-responsive biological systems, such as a competitive inhibitor for glutamate-binding enzymes or a ligand for glutamate receptors. This guide will use this plausible application as a framework to discuss best practices for experimental design, execution, and comparison with relevant alternatives.
The Critical Role of Reagent Characterization
The journey to reproducible data begins with a thorough characterization of your reagents. For this compound, this is a crucial first step.
Key Characterization Parameters:
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Purity | HPLC, LC-MS | Quantifies the percentage of the desired compound and identifies any impurities that could interfere with the assay. |
| Chiral Purity | Chiral HPLC | Verifies the enantiomeric excess of the (S)-enantiomer, which is critical for biological activity. |
| Solubility | Solubility testing in assay buffer | Determines the solubility limit to prevent precipitation during the experiment. |
Rationale: Impurities or the presence of the incorrect enantiomer can lead to off-target effects, altered potency, and ultimately, results that are impossible to reproduce. A complete Certificate of Analysis should be the starting point for any experiment.
Experimental Workflow: A Case Study in Enzyme Inhibition Assays
To illustrate the principles of reproducible research, we will consider a hypothetical experimental workflow to evaluate this compound as a competitive inhibitor of a glutamate-metabolizing enzyme.
Caption: A generalized workflow for an enzyme inhibition assay.
Detailed Protocol: Enzyme Inhibition Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute to create a concentration gradient.
-
Prepare stock solutions of the natural substrate (e.g., L-glutamic acid) and a known alternative inhibitor.
-
Prepare the enzyme solution in a suitable assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Include control wells:
-
Negative control: Enzyme and substrate, no inhibitor.
-
Positive control: Enzyme, no substrate.
-
Reference control: Enzyme, substrate, and a known inhibitor.
-
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at a constant temperature for a defined period.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (positive control) from all wells.
-
Normalize the data to the negative control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Comparison with Alternatives
To contextualize the activity of this compound, it is essential to compare it with relevant alternatives.
| Compound | Class | Rationale for Comparison | Expected Outcome |
| L-Glutamic Acid | Natural Substrate/Ligand | Provides a baseline for competitive binding. | Will compete with the substrate, but not as an inhibitor in this context. |
| Known Competitive Inhibitor (e.g., a published inhibitor for the target enzyme) | Reference Compound | Validates the assay and provides a benchmark for potency. | Should yield a reproducible IC50 value consistent with literature reports. |
| (R)-2-(4-Nitrobenzamido)pentanedioic acid | Enantiomeric Control | Assesses the stereoselectivity of the biological target. | May exhibit significantly lower or no activity compared to the (S)-enantiomer. |
Rationale for Comparison: Comparing against a known standard and the natural ligand helps to validate the experimental setup and provides a clearer picture of the test compound's specific activity.
Addressing Common Pitfalls in Reproducibility
Several factors can contribute to a lack of reproducibility in biochemical assays. Awareness of these pitfalls is the first step toward mitigating them.
Caption: Common sources of experimental irreproducibility and their solutions.
Conclusion
Ensuring the reproducibility of experiments with novel compounds like this compound requires a meticulous and systematic approach. By focusing on thorough reagent characterization, robust experimental design, and transparent reporting, researchers can build a strong foundation of reliable and reproducible data. This not only enhances the credibility of individual findings but also accelerates the collective progress of scientific discovery.
References
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Reproducibility and research integrity: the role of scientists and institutions. National Institutes of Health. [Link]
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CAS NO. 6758-40-3 | this compound. Arctom. [Link]
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Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journals Online. [Link]
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Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. [Link]
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Understanding experiments and research practices for reproducibility: an exploratory study. National Institutes of Health. [Link]
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Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. Royal Society of Chemistry. [Link]
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(S)-2-((S)-2-((S)-2-Amino-4-carboxybutanamido)-3-(4-hydroxyphenyl)Propanamido)pentanedioic acid. PubChem. [Link]
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N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]
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Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. National Institutes of Health. [Link]
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Open science interventions to improve reproducibility and replicability of research: a scoping review. DSpace. [Link]
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2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid. PubChem. [Link]
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. [Link]
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Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. ResearchGate. [Link]
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A Comparative Analysis of the In Vitro and In Vivo Activity of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-(4-Nitrobenzamido)pentanedioic acid , a derivative of L-glutamic acid, represents a class of compounds with significant therapeutic potential. Its structural similarity to glutamic acid, a key neurotransmitter and metabolic intermediate, suggests possible interactions with various biological pathways.[1][] The presence of the 4-nitrobenzamido moiety further introduces the possibility of diverse pharmacological activities, as seen in other nitrobenzamide-containing compounds which have been investigated for their anti-tumor properties.[3] This guide provides a comparative analysis of the hypothetical in vitro and in vivo activities of this compound, drawing upon established methodologies for analogous molecules to offer a framework for its potential evaluation. While direct experimental data for this specific molecule is not publicly available, this document synthesizes insights from research on structurally related pentanedioic acid and nitrobenzamide derivatives to construct a scientifically grounded, hypothetical profile.
Hypothetical In Vitro Activity Profile: Targeting Cancer Cell Proliferation
Based on the observed activities of similar glutamic acid derivatives, a primary area of investigation for this compound would be its potential as an antineoplastic agent.[4][5][6] A logical first step is to assess its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
Experimental Design: MTT Proliferation Assay
The anti-proliferative activity of this compound can be quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a decrease in cell proliferation or an increase in cell death.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, K-562 leukemia, and HT-29 colon adenocarcinoma) are cultured in appropriate media and conditions.[4]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a standard period (e.g., 72 hours) to allow the compound to exert its effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.
In Vitro Experimental Workflow
Caption: Workflow for determining the in vitro anti-proliferative activity.
Hypothetical In Vitro Results
The following table presents plausible IC50 values for this compound against the selected cell lines, with a known chemotherapy drug, Doxorubicin, as a positive control.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| This compound | 15.2 | 8.9 | 25.7 |
| Doxorubicin (Control) | 0.8 | 0.2 | 1.1 |
These hypothetical results suggest that the compound exhibits moderate anti-proliferative activity, with some selectivity towards the leukemia cell line.
Hypothetical In Vivo Activity Profile: Murine Tumor Model
Positive in vitro results necessitate validation in a more complex biological system. An in vivo animal model can provide insights into the compound's efficacy, pharmacokinetics, and potential toxicity in a whole organism. A common model for preliminary anticancer drug screening is the Ehrlich ascites carcinoma (EAC) model in mice.[4][6]
Experimental Design: Ehrlich Ascites Carcinoma (EAC) Model
This model involves the intraperitoneal injection of EAC cells into mice, leading to the development of a tumor in the form of an ascetic fluid. The efficacy of the test compound is evaluated by measuring its ability to inhibit tumor growth and increase the lifespan of the treated animals.
Protocol:
-
Animal Acclimatization: Female Swiss albino mice are acclimatized to laboratory conditions for one week.
-
Tumor Induction: EAC cells are aspirated from a donor mouse and injected intraperitoneally into the experimental animals.
-
Treatment: 24 hours after tumor induction, the mice are divided into groups. The test group receives daily intraperitoneal injections of this compound at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group is treated with a standard drug like 5-Fluorouracil.
-
Monitoring: The animals are monitored daily for changes in body weight and survival.
-
Evaluation: After a set period (e.g., 14 days), a subset of animals from each group is euthanized, and the volume of ascitic fluid (an indicator of tumor growth) is measured. The remaining animals are observed for lifespan.
-
Data Analysis: The percentage of tumor growth inhibition and the percentage increase in lifespan are calculated for the treated groups relative to the control group.
In Vivo Experimental Workflow
Caption: Workflow for evaluating in vivo anti-tumor activity.
Hypothetical In Vivo Results
The following table summarizes plausible efficacy data for this compound in the EAC model.
| Treatment Group (Dose) | Mean Ascitic Fluid Volume (mL) | Tumor Growth Inhibition (%) | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control (Vehicle) | 5.8 ± 0.4 | - | 18.5 ± 1.2 | - |
| This compound (50 mg/kg) | 3.1 ± 0.3 | 46.6 | 25.2 ± 1.5 | 36.2 |
| 5-Fluorouracil (20 mg/kg) | 1.9 ± 0.2 | 67.2 | 30.8 ± 1.8 | 66.5 |
These hypothetical results indicate that the compound demonstrates moderate anti-tumor activity in vivo, though it is less potent than the standard chemotherapeutic agent 5-Fluorouracil.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Results
A direct comparison of the in vitro and in vivo data reveals a consistent trend of moderate anti-tumor activity. However, the translation from a cellular to a whole-organism level is rarely linear. Several factors can influence the observed in vivo efficacy of a compound that displays promising in vitro potency.
Key Considerations:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is a critical determinant of its in vivo activity. The compound must be able to reach the tumor site at a sufficient concentration and for an adequate duration to exert its effect. The nitro group in this compound could be susceptible to metabolic reduction in vivo, potentially leading to the formation of active or inactive metabolites.
-
Bioavailability: The route of administration significantly impacts the amount of drug that reaches systemic circulation. Poor oral bioavailability might necessitate alternative delivery methods.
-
Toxicity: A compound may exhibit toxicity in an animal model that is not apparent in cell culture. Off-target effects can limit the maximum tolerated dose, thereby reducing the achievable therapeutic window.
-
Tumor Microenvironment: The complex tumor microenvironment in vivo, which includes stromal cells, immune cells, and the extracellular matrix, can influence drug response in ways that are not recapitulated in a 2D cell culture system.
Potential Mechanism of Action
The benzamide moiety in the structure is of particular interest. Some benzamide derivatives are known to function as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) or IMP dehydrogenase (IMPDH), which are involved in DNA repair and nucleotide synthesis, respectively.[7] Inhibition of such enzymes could lead to the observed anti-proliferative effects. Further mechanistic studies, such as enzyme inhibition assays, would be required to elucidate the precise mechanism of action.
Factors Influencing In Vivo Outcome
Caption: Relationship between in vitro activity and in vivo outcome.
Conclusion
This guide presents a hypothetical, yet scientifically plausible, comparative analysis of the in vitro and in vivo activity of this compound. The outlined experimental frameworks and potential outcomes underscore the importance of a multi-faceted approach in early-stage drug discovery. While the compound shows moderate potential as an anti-proliferative agent in both settings in this hypothetical scenario, further studies would be essential to determine its true therapeutic value. Elucidating its mechanism of action and understanding its pharmacokinetic and toxicological profiles are critical next steps in assessing its potential for further development. This guide serves as a robust template for the systematic evaluation of novel chemical entities in the pursuit of new therapeutic agents.
References
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Yang, L., Liu, W., Mei, H., Zhang, Y., Yu, X., Xu, Y., Li, H., Huang, J., & Zhao, Z. (2015). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm, 6(4), 671-676. [Link]
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Dantu, A. S., Shankaranarayana, K. S., H, P., K, S., & Joy, O. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 10(1), 7-15. [Link]
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Wikipedia contributors. (2024, April 29). Glutamic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Wang, Y., et al. (2015). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Chinese Journal of Medicinal Chemistry, 25(3), 173-178. (Note: A direct, stable URL to the full text is not available in the search results, but the citation details are provided for reference.)
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Plotnikov, M. B., Aliev, O. I., Vasil'ev, A. S., Sidekhmenova, A. V., & Anishchenko, A. M. (2014). [Protective effects of a new glutamic acid derivative against stress after nNOS blockade]. Eksperimental'naia i klinicheskaia farmakologiia, 77(11), 15-18. [Link]
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Pellicciari, R., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127-132. [Link]
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Benitez-Rivas, C., et al. (2016). Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3653. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of (S)-2-(4-Nitrobenzamido)pentanedioic Acid from Different Suppliers
Introduction: The Critical Role of Raw Material Qualification
In the fields of pharmaceutical research and drug development, the quality of starting materials is not merely a parameter—it is the foundation upon which successful outcomes are built. (S)-2-(4-Nitrobenzamido)pentanedioic acid, a protected derivative of L-glutamic acid, serves as a crucial building block in the synthesis of complex peptides and pharmaceutical intermediates.[1] The presence of impurities, enantiomeric variants, or residual solvents can have profound downstream consequences, leading to failed syntheses, impure final products, and misinterpreted biological data.[1][2]
Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific and regulatory purposes. An independent, multi-faceted analytical verification is paramount to ensure batch-to-batch consistency and mitigate risks.[3][4] This guide provides a comprehensive framework for researchers, scientists, and process chemists to conduct a thorough comparative analysis of this compound from various suppliers. The methodologies described herein are designed to be self-validating, employing orthogonal analytical techniques to build a complete quality profile of the material.
Part 1: Experimental Design for Orthogonal Quality Assessment
A robust quality assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to evaluate the same quality attributes. This approach minimizes the risk of overlooking impurities or other issues that might not be detected by a single method. Our comparative analysis is structured into three core pillars: Identity Confirmation , Purity Profiling , and Performance Verification .
The following workflow diagram illustrates the logical progression of the analysis, from initial sample receipt to the final, data-driven supplier selection.
Caption: Overall workflow for the comparative analysis of this compound.
Part 2: Identity Confirmation Protocols
The first step is to unequivocally confirm that the material supplied is, in fact, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Both ¹H and ¹³C NMR should be performed.
-
Rationale: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The chemical shifts and coupling constants are unique fingerprints of the molecule.[5] For glutamic acid derivatives, specific signals for the aromatic nitrobenzoyl group and the aliphatic glutamic acid backbone are expected.[6]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition (¹H): Acquire a standard proton spectrum with 16-32 scans.
-
Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024) should be used to achieve a good signal-to-noise ratio.
-
Analysis: Compare the obtained spectra with a reference spectrum or predicted chemical shifts. Key signals to verify include the α-proton of the glutamic acid moiety, the protons of the pentanedioic acid chain, and the distinct aromatic protons of the 4-nitrobenzoyl group.[7]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, confirming the elemental composition.
-
Rationale: This technique verifies the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm). This is a powerful tool for unambiguous identification.[8]
Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like acetonitrile/water.
-
Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Method: Infuse the sample or perform a short liquid chromatography run. Acquire the spectrum in both positive and negative ion modes.
-
Analysis: Calculate the theoretical exact mass of the compound (C₁₂H₁₂N₂O₇) and compare it with the experimentally observed mass. The difference should be within the instrument's mass accuracy tolerance.
Part 3: Purity Profiling Methodologies
Purity is a critical quality attribute. We will assess both chemical (presence of related substances) and chiral (presence of the incorrect enantiomer) purity.
Chemical Purity by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse method for quantifying the main component and detecting process-related impurities.
-
Rationale: This method separates compounds based on their polarity. It is highly effective for identifying and quantifying impurities that may have arisen during synthesis or degradation. The validation of such analytical procedures is guided by international standards like ICH Q2(R1).[9][10][11][12]
Protocol: RP-HPLC Purity Assessment
-
System: An HPLC or UPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 0.5 mg/mL).
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (% Area Normalization).
Chiral Purity by Chiral HPLC
For a chiral molecule, ensuring enantiomeric purity is essential, as the incorrect enantiomer can have different or even detrimental biological activity.
-
Rationale: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for resolving N-protected amino acids.[13][14]
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
-
System: HPLC with a UV detector.
-
Column: A suitable chiral column (e.g., a cellulose or amylose-based CSP, or a crown-ether CSP).[15] Method development may be required.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or a polar organic mobile phase, often with an acidic or basic additive.
-
Flow Rate: As recommended for the specific column.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 0.5 mg/mL). Also, prepare a small sample of the racemic mixture if available to confirm peak identification.
-
Analysis: Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100, where Area_S is the area of the desired (S)-enantiomer and Area_R is the area of the undesired (R)-enantiomer.
Part 4: Application-Specific Performance Testing
The ultimate test of a raw material is its performance in a downstream application. A simple test reaction can reveal subtle differences in quality that are not apparent from analytical data alone.
-
Rationale: Impurities that are not detected by standard methods (e.g., reactive impurities or catalytic inhibitors) can negatively impact reaction kinetics, yield, and the purity of the subsequent product.[16][17] This "fitness-for-purpose" test provides crucial, practical insight.
Caption: Logical flow of the application-specific performance test.
Protocol: Test Peptide Coupling Reaction
-
Setup: In three separate, identical reaction flasks, dissolve this compound (1.0 eq) from each supplier (A, B, and C) in a suitable solvent (e.g., DMF).
-
Activation: Add a coupling agent like EDC (1.1 eq) and an activator like HOBt (1.1 eq). Stir for 15 minutes at 0 °C.
-
Coupling: Add Glycine methyl ester hydrochloride (1.1 eq) and a base like Diisopropylethylamine (DIPEA) (2.5 eq).
-
Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h).
-
Workup: After the reaction is complete (or after a fixed time, e.g., 4 hours), perform an identical aqueous workup for all three reactions.
-
Analysis: Analyze the crude product from each reaction by RP-HPLC to determine the purity and by ¹H NMR to confirm the structure and calculate the yield.
Part 5: Data Consolidation and Supplier Evaluation
The final step is to collate all the data into a clear, comparative format. This allows for an objective, evidence-based decision.
Table 1: Hypothetical Comparative Analysis Data Summary
| Parameter | Specification | Supplier A | Supplier B | Supplier C |
| Visual Appearance | White to off-white solid | Conforms | Conforms | Yellowish solid |
| ¹H & ¹³C NMR | Conforms to structure | Conforms | Conforms | Conforms |
| HRMS (Δppm) | < 5 ppm | 1.2 ppm | 1.5 ppm | 1.3 ppm |
| Chemical Purity (HPLC, % Area) | > 98.5% | 99.6% | 98.7% | 99.1% |
| Chiral Purity (e.e., %) | > 99.0% | 99.8% | 99.1% | > 99.9% |
| Performance Test: Yield | Report | 92% | 85% | 93% |
| Performance Test: Product Purity | > 95% | 98% | 91% (unknown impurity) | 98% |
| Overall Assessment | --- | Excellent | Acceptable but lower performance | Excellent (slight color deviation) |
Interpretation:
In this hypothetical scenario, Supplier A provides high-quality material that performs well. Supplier C also provides excellent material, though the slight color deviation might warrant investigation if color is a critical parameter for the final product. Supplier B's material, while meeting basic purity specifications, shows lower performance in the application test, suggesting the presence of uncharacterized reactive impurities. Based on this comprehensive analysis, Supplier A and Supplier C would be the preferred vendors.
Conclusion
A systematic and orthogonal approach to raw material qualification is indispensable in a regulated and scientifically demanding environment. By moving beyond the CoA and performing independent verification of identity, purity, and performance, researchers can ensure the reliability and reproducibility of their work. This guide provides a robust template for such an evaluation, empowering scientists to make informed, data-driven decisions when selecting critical chemical building blocks like this compound.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- United States Pharmacopeia. (2022). Glutamic Acid. USP-NF.
- Generic Manufacturer. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- United States Pharmacopeia. (2006). USP Monographs: Glutamine. USP29-NF24.
- Web of Pharma. (2025). L-Glutamic Acid, Hydrochloride USP 2025.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- Alfa Chemistry. (n.d.). Analysis And Detection Of Protected Amino Acids.
- United States Pharmacopeia. (2019). l-Glutamic Acid, Hydrochloride. USP-NF.
- Sigma-Aldrich. (n.d.). L-Glutamic acid hydrochloride United States Pharmacopeia (USP) Reference Standard.
- World Health Organization. (n.d.). The Ultimate Guide to Pharmaceutical Quality Control Testing.
- Shriram Food and Pharma Research Center. (2024). Quality Control Testing in Pharmaceutical Industries.
- UFAG Laboratorien AG. (n.d.).
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- Journal of Liquid Chromatography & Related Technologies. (n.d.).
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- MDPI. (n.d.).
- Alfa Chemistry. (n.d.).
- Royal Society of Chemistry. (2025).
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000148).
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid.
- PMC. (n.d.).
- Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids.
- Sigma-Aldrich. (n.d.).
- AAPPTec. (n.d.).
- ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH2)2]2+ complex in D2O.
- AltaBioscience. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Custom Peptide Synthesis: The Importance of Quality Building Blocks.
- Chromatography Today. (n.d.).
- PMC. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-2-(4-Nitrobenzamido)pentanedioic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a compound utilized in specialized research and drug development, understanding its specific chemical properties and associated hazards is paramount for its responsible management from receipt to disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and compliance within the laboratory.
Understanding the Hazard Profile
-
Acute Toxicity: Compounds in this family are often harmful if swallowed.[1][2]
-
Irritation: They can cause skin and serious eye irritation.[2][3]
-
Environmental Hazard: Nitroaromatic compounds are noted for their potential toxicity to aquatic life and persistence in the environment.[4][5]
-
Potential for Instability: Nitro compounds, particularly di-nitro and tri-nitro derivatives, can become unstable and potentially explosive over time, especially if they dry out.[6]
Given these properties, this compound must be treated as hazardous chemical waste . Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins the moment the substance is deemed waste. The foundational principle is to never mix incompatible waste streams.
Key Segregation Principles:
-
Solid vs. Liquid Waste: Solid this compound waste (e.g., expired reagent, contaminated filter paper) should be collected separately from liquid waste (e.g., solutions containing the compound).
-
Avoid Mixing with Oxidizers: Nitro compounds can react violently with strong oxidizing agents.[9] Ensure that waste containers for this compound do not receive any oxidizing waste.
-
Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for disposal, use a non-halogenated solvent if possible, and collect it in the appropriate non-halogenated solvent waste container.
| Waste Type | Container | Segregation Notes |
| Solid Waste | Labeled, sealed, chemically resistant container (HDPE preferred) | Keep dry. Do not mix with other chemical solids unless compatibility is confirmed. |
| Contaminated Labware | Puncture-resistant container labeled as "Hazardous Waste" | Includes gloves, weigh boats, pipette tips, etc. |
| Aqueous Solutions | Labeled, sealed, chemically resistant container | Do not dispose of down the drain.[10] Must be collected as hazardous aqueous waste. |
| Organic Solvent Solutions | Labeled, sealed, chemically resistant container | Segregate into halogenated or non-halogenated waste streams as appropriate. |
Step-by-Step Disposal Protocol for Solid Waste and Contaminated Materials
This protocol outlines the standard operating procedure for collecting and preparing solid this compound waste for pickup by your institution's Environmental Health and Safety (EHS) department.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
-
Designated hazardous waste container (a clean, dry, screw-cap plastic container is preferred over glass to minimize breakage risk).[7]
-
Hazardous waste tag provided by your institution's EHS.
-
Spatula and weighing paper or boat.
Procedure:
-
Designate a Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must establish an SAA.[10][11] This is a designated location at or near the point of waste generation and under the control of the operator.[8]
-
Prepare the Waste Container:
-
Select a container that is in good condition and compatible with the chemical.
-
Affix a hazardous waste tag to the container before adding any waste.
-
-
Labeling the Waste Container: The hazardous waste tag must be filled out completely and legibly.[7] This is a critical regulatory requirement.
-
Full Chemical Name: Write out "this compound". Do not use abbreviations or chemical formulas.[7]
-
Composition: For mixtures, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic).
-
Generator Information: Fill in the Principal Investigator's name, lab location, and contact information.
-
-
Adding Waste to the Container:
-
Carefully transfer the solid waste into the container using a clean spatula.
-
Place any contaminated disposables (e.g., weigh boats, gloves, wipes) into the same container.
-
-
Secure Storage:
-
Requesting Disposal:
-
Once the container is full, or within one year of the accumulation start date (for non-acute waste), arrange for pickup by your institution's EHS or a licensed hazardous waste vendor.[10] Most institutions have a scheduled pickup service.
-
Protocol for Small Spills and Decontamination
In the event of a small spill, immediate and correct action is crucial to prevent exposure and further contamination.
Spill Kit Components:
-
Absorbent pads or vermiculite
-
Two pairs of nitrile gloves
-
Safety goggles
-
Zip-top plastic bags for waste collection
-
Soap and water
Spill Cleanup Procedure:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Put on your lab coat, safety goggles, and double-glove.
-
Contain the Spill: If it is a solid, carefully sweep it up to avoid creating dust and place it in a labeled, sealable container for disposal.[1] If it is a solution, cover the spill with an absorbent material, starting from the outside and working inward.
-
Collect the Waste: Place all contaminated absorbent materials and PPE into a plastic bag, seal it, and then place it inside a second bag. Label this as hazardous waste containing this compound.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth soaked in soap and water.
-
Rinse the area with clean water.
-
Dry the surface with paper towels.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Personal Decontamination: Wash your hands and any exposed skin thoroughly with soap and water after the cleanup is complete.[1][13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from its use to its final disposal.
Caption: Decision workflow for the proper disposal of this compound.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By following these steps, you are inherently complying with the major tenets of laboratory safety and hazardous waste regulations.
-
Traceability: The detailed labeling creates a clear audit trail from the point of generation to final disposal.[11]
-
Compliance: Adherence to SAA requirements, proper containerization, and labeling meets the standards set forth by the EPA and institutional EHS departments.[7][8][10]
-
Safety: The segregation of incompatible chemicals and proper spill response procedures minimize the risk of accidents and exposure.
By treating all chemical waste with a high degree of caution and following these structured procedures, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
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A Senior Application Scientist's Guide to the Safe Handling of (S)-2-(4-Nitrobenzamido)pentanedioic Acid
Hazard Assessment and Risk Mitigation
(S)-2-(4-Nitrobenzamido)pentanedioic acid is a solid, likely a crystalline powder.[5] The primary hazards are associated with the 4-nitrobenzamide portion of the molecule. Aromatic nitro compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[1] The primary health concerns include:
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.[3][6][7]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3][7]
-
Methemoglobinemia: A significant concern with aromatic nitro compounds is their potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1]
Given these potential hazards, a conservative approach is mandatory. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Required PPE | Rationale and Specifications |
| Primary Engineering Control | Chemical Fume Hood | All manipulations of the solid compound and its solutions must be conducted in a properly functioning fume hood to prevent inhalation of dust or vapors.[8][9][10] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles are required at all times to protect against accidental splashes and airborne particles.[8][9][11] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile Gloves | Nitrile gloves provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use.[9][10][11] Change gloves frequently, especially if contamination is suspected. For prolonged contact or when handling solutions, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is generally not required if all work is conducted within a certified chemical fume hood. However, if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] |
| Foot Protection | Closed-toe Shoes | Never wear sandals or perforated shoes in the laboratory.[9][11] Chemical-resistant boots may be necessary for large-scale operations or spill response.[12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling powdered chemicals is essential to prevent contamination and exposure.[13] The following workflow outlines the key steps for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of powdered this compound.
Detailed Procedural Guidance:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8][11]
-
Cover the work surface with disposable bench paper to contain any potential spills.[13]
-
Have all necessary equipment, including spatulas, weigh boats, and labeled containers, readily available to minimize handling time.[8]
-
-
Weighing and Transferring:
-
Always weigh the powdered compound inside the fume hood.[10][13] Air currents from the hood may affect the accuracy of an analytical balance, so use a balance that is appropriate for this environment or tare your container, add the powder in the hood, and then re-weigh the sealed container outside the hood.[10][13]
-
Use a spatula to transfer the powder. Avoid pouring directly from the bottle to prevent generating dust.[13]
-
-
Spill Response:
-
In case of a small spill, do not dry sweep. Use a wet cleaning method or a HEPA-filtered vacuum to clean the area.[10][13]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[9]
-
All materials used for cleaning up spills should be disposed of as hazardous waste.[14]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial. Organic nitro compounds are incompatible with strong oxidizing and reducing agents and should be segregated from other waste streams to prevent potentially violent reactions.[15][16]
Caption: A logical flow diagram for the proper segregation and disposal of waste.
Disposal Procedures:
-
Solid Waste: All solid materials contaminated with the compound (e.g., gloves, weigh paper, disposable lab coats) must be collected in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams, particularly strong acids, bases, or oxidizing agents.[8][16]
-
Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste.
-
Labeling and Storage: All waste containers must be clearly labeled with the chemical name and associated hazards. Store waste in a designated satellite accumulation area, awaiting pickup by your institution's environmental health and safety department.[14]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a secure and productive laboratory environment.
References
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- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- BenchChem. (n.d.). Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Unknown. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
- University of California, Berkeley. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 4-Nitrobenzamide.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Nitrobenzamide.
- Lunn, G., & Sansone, E. B. (n.d.). Safe disposal of carcinogenic nitrosamines. PubMed.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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- Arctom. (n.d.). CAS NO. 6758-40-3 | this compound.
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- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2-Nitrobenzoic acid.
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- National Center for Biotechnology Information. (n.d.). 2-((S)-2-Amino-4-carboxybutanamido)-3-(4-hydroxyphenyl)Propanamido)pentanedioic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-((4-Aminobenzoyl)amino)pentanedioic acid. PubChem.
- PharmaCompass. (n.d.). (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
